L-Cysteine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
214782-32-8 |
|---|---|
Molecular Formula |
C3H7NO2S |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3-trideuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2,2D |
InChI Key |
XUJNEKJLAYXESH-RBXBQAPRSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])S)N |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
Foundational & Exploratory
L-Cysteine-d3: A Technical Guide to its Chemical Properties and Synthesis for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of L-Cysteine-d3, a deuterated stable isotope of the amino acid L-cysteine. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.
Chemical Properties of this compound
This compound is a synthetically modified version of L-cysteine where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | L-Cysteine-2,3,3-d3 | N/A |
| Molecular Formula | C₃D₃H₄NO₂S | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| CAS Number | 214782-32-8 | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | Approximately 220 °C (decomposes) | N/A |
| Isotopic Purity | Typically ≥98% | N/A |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
While specific, detailed proprietary synthesis protocols for this compound are not widely published in the public domain, the general approaches involve either the introduction of deuterium into the L-cysteine molecule or the synthesis from deuterated precursors.
One plausible synthetic strategy is the enzymatic synthesis from a deuterated precursor . This method offers high stereospecificity, yielding the desired L-enantiomer. A potential pathway could involve the use of a deuterated serine derivative as a starting material.
A second approach is through chemical synthesis , which provides flexibility in the choice of deuterium incorporation sites. A common strategy for the synthesis of cysteine analogs involves the nucleophilic opening of an aziridine ring. In the context of this compound synthesis, this could involve a deuterated nucleophile or a deuterated aziridine precursor.
General Experimental Protocol Outline (Based on related syntheses):
A detailed, step-by-step protocol for the synthesis of this compound is not available in the provided search results. However, a general outline for a potential enzymatic synthesis is described below.
Enzymatic Synthesis of this compound from L-Serine-d3:
-
Objective: To synthesize this compound using L-Serine-d3 as a precursor and a suitable enzyme with cysteine synthase or a related activity.
-
Materials:
-
L-Serine-d3 (deuterated at the desired positions)
-
A source of sulfide (e.g., Sodium Sulfide, Na₂S)
-
Enzyme with O-acetylserine sulfhydrylase or a similar activity
-
Buffer solution (e.g., phosphate buffer at a suitable pH)
-
Pyridoxal-5'-phosphate (PLP) as a cofactor
-
Reaction vessel
-
Purification system (e.g., ion-exchange chromatography)
-
-
Procedure:
-
Reaction Setup: A buffered solution is prepared containing L-Serine-d3 and the cofactor PLP.
-
Enzyme Addition: The enzyme is added to the reaction mixture.
-
Sulfide Addition: The sulfide source is added to initiate the reaction. The reaction is carried out under controlled temperature and pH.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC or TLC to track the conversion of L-Serine-d3 to this compound.
-
Purification: Upon completion, the reaction mixture is subjected to purification, typically using ion-exchange chromatography, to isolate the this compound from the enzyme, unreacted substrates, and byproducts.
-
Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by NMR to confirm the structure and position of the deuterium atoms.
-
Metabolic Fate and Signaling Pathways
L-cysteine plays a crucial role in various metabolic and signaling pathways. This compound serves as a tracer to investigate these pathways without altering the biological activity of the molecule.[2]
Glutathione Biosynthesis
L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] The incorporation of this compound into the glutathione pool can be traced using mass spectrometry to study the dynamics of glutathione synthesis and turnover in response to various stimuli or in disease states.
References
- 1. Enzymatic synthesis of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing the Dynamic Allosteric Changes Required for Formation of the Cysteine Synthase Complex by Hydrogen-Deuterium Exchange MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Deuterium-Labeled L-Cysteine: Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and stability of deuterium-labeled L-Cysteine, a critical tool in various research and development applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry.
Chemical Structure of Deuterium-Labeled L-Cysteine
L-Cysteine can be labeled with deuterium at several positions. The specific placement of the deuterium atoms is crucial for the intended application. Below are the common deuterated forms of L-Cysteine.
Commonly Available Deuterium-Labeled L-Cysteine Isotopologues
| Compound Name | Molecular Formula | CAS Number | Positions of Deuterium Labeling |
| L-Cysteine-3,3-d2 | C₃H₅D₂NO₂S | 130633-02-2 | Two deuterium atoms on the β-carbon (C3) |
| L-Cysteine-2,3,3-d3 | C₃H₄D₃NO₂S | 214782-32-8 | One deuterium atom on the α-carbon (C2) and two on the β-carbon (C3) |
| L-Cysteine-d2 | C₃H₅D₂NO₂S | 130633-02-2 | Specific positions can vary, but commonly refers to L-Cysteine-3,3-d2 |
It is imperative for researchers to verify the exact labeling pattern from the supplier's certificate of analysis.
Chemical Structure Diagrams
The following diagrams illustrate the structures of unlabeled and two common deuterated forms of L-Cysteine.
An In-depth Technical Guide to L-Cysteine-d3: Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Cysteine-d3, a stable isotope-labeled variant of the semi-essential amino acid L-cysteine. It is intended to be a core resource for researchers and professionals in drug development and various scientific fields who utilize this compound as a tracer in metabolic studies, proteomics, and as an internal standard for quantitative analysis. This document details the significance of isotopic purity and enrichment, presents methods for their determination, and outlines the applications of this compound in biological research.
Introduction to this compound
This compound is a form of L-cysteine where three hydrogen atoms have been replaced by their stable isotope, deuterium. This labeling does not significantly alter the biochemical properties of the molecule, allowing it to be used as a tracer to follow the metabolic fate of L-cysteine in biological systems. L-cysteine itself is a crucial amino acid involved in protein synthesis, detoxification, and as a precursor to vital biomolecules such as glutathione, taurine, and hydrogen sulfide.[1][2] The use of deuterated L-cysteine has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs and for its application in quantitative analysis during drug development.[1][2]
Isotopic Purity and Enrichment: Quantitative Data
The utility of this compound in research is critically dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that is the desired labeled species (e.g., this compound), while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope. High isotopic purity and enrichment are essential for accurate and sensitive detection in mass spectrometry-based analyses.
Below are tables summarizing the typical isotopic purity and enrichment of commercially available this compound and related isotopologues. Data is compiled from various suppliers and is for illustrative purposes. For specific applications, it is crucial to refer to the certificate of analysis provided by the supplier for the specific lot being used.
Table 1: Isotopic Purity of this compound and Related Isotopologues
| Product | Supplier | Catalog Number | Isotopic Purity/Enrichment |
| This compound | MedChemExpress | HY-Y0337S5 | 99.2% |
| L-Cysteine (2,3,3-D₃, 98%) | Cambridge Isotope Laboratories | DLM-6901-PK | 98% |
| L-Cysteine-2,3,3-d3 | Sigma-Aldrich | - | 98 atom % D |
| This compound,15N | MedChemExpress | HY-Y0337S7 | ≥99% deuterated forms (d1-d3), ≥98% 15N |
| L-Cysteine (2,3,3-D₃, 98%; ¹⁵N, 98%) | Cambridge Isotope Laboratories | DNLM-6902 | 98% (D), 98% (15N) |
| L-Cysteine (¹³C₃, 97-99%; D₃, 97-99%; ¹⁵N, 97-99%) | Cambridge Isotope Laboratories | CDNLM-6809-0.25 | 97-99% (13C), 97-99% (D), 97-99% (15N)[3] |
| L-Cysteine-15N-d3 | Cayman Chemical | 34838 | ≥99% deuterated forms (d1-d3)[1] |
Table 2: Chemical Purity of this compound and Related Isotopologues
| Product | Supplier | Catalog Number | Chemical Purity |
| L-Cysteine (2,3,3-D₃, 98%) | Cambridge Isotope Laboratories | DLM-6901-PK | 98% |
| L-Cysteine-2,3,3-d3 | Sigma-Aldrich | - | 97% (CP)[4] |
| L-Cysteine (¹³C₃, 97-99%; D₃, 97-99%; ¹⁵N, 97-99%) | Cambridge Isotope Laboratories | CDNLM-6809-0.25 | 98%[3] |
Experimental Protocols for Determining Isotopic Purity and Enrichment
Accurate determination of isotopic purity and enrichment is paramount for the reliable interpretation of experimental results. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Protocol
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the isotopic distribution of a labeled compound.
Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the labeled (d3) and unlabeled (d0) forms.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water). The concentration should be optimized for the instrument being used, typically in the low µg/mL range.
-
Prepare a standard solution of unlabeled L-cysteine of a known concentration to serve as a reference.
-
For biological samples, proteins are typically precipitated using a cold organic solvent (e.g., acetonitrile or methanol). The supernatant containing the amino acids is then dried and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of amino acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase should be developed to achieve good separation of L-cysteine from other matrix components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to observe the mass-to-charge ratio (m/z) of both unlabeled L-cysteine (m/z ~122.02) and this compound (m/z ~125.04).
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the unlabeled and labeled L-cysteine.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and assess isotopic purity.
Objective: To confirm the positions of deuterium labeling and to estimate the isotopic purity of this compound.
Methodology:
-
-
Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., D₂O with a known internal standard like DSS or TSP). The sample should be fully dissolved to ensure a homogeneous solution.
-
Filter the solution into a clean, high-quality 5 mm NMR tube.
-
The final sample volume should be approximately 0.6-0.7 mL.[5]
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the labeled positions (in this case, the C2 and C3 positions) compared to the unlabeled standard confirms successful deuteration.
-
Integration of the residual proton signals at the labeled positions relative to a non-labeled position or an internal standard can provide an estimate of the isotopic enrichment.
-
-
²H NMR (Deuterium NMR):
-
Acquire a deuterium NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the labeled positions confirms the presence of deuterium.
-
-
¹³C NMR:
-
A carbon-13 NMR spectrum can also be used to confirm the deuteration. The carbon signals at the deuterated positions will show a characteristic splitting pattern (due to C-D coupling) and a decrease in intensity in a proton-decoupled spectrum.
-
-
Applications of this compound in Research
This compound is a valuable tool in various research areas, primarily for tracing the metabolic fate of cysteine and for use as an internal standard in quantitative mass spectrometry.
Metabolic Tracing Studies
Stable isotope tracing allows researchers to follow the incorporation of this compound into various metabolic pathways. A key application is in studying the biosynthesis of glutathione (GSH), a major cellular antioxidant. By providing cells or organisms with this compound, the rate of GSH synthesis and turnover can be determined by measuring the incorporation of the deuterium label into the GSH molecule using LC-MS.
Glutathione Biosynthesis Pathway
The following diagram illustrates the incorporation of this compound into the glutathione biosynthesis pathway.
Caption: Incorporation of this compound into the glutathione biosynthesis pathway.
Experimental Workflow for a Stable Isotope Tracing Experiment
The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope.com [isotope.com]
- 4. L-半胱氨酸-2,3,3-d3 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Commercial Sources and Availability of L-Cysteine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, availability, and applications of L-Cysteine-d3, a deuterated stable isotope-labeled form of the amino acid L-cysteine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including quantitative analysis by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and metabolic labeling studies.
Commercial Availability of Deuterated L-Cysteine
A variety of deuterated L-cysteine isotopes are commercially available from several specialized chemical suppliers. These isotopes vary in the number and position of deuterium atoms, as well as in combination with other stable isotopes such as 13C and 15N. The choice of a specific labeled L-cysteine will depend on the experimental requirements, such as the desired mass shift for mass spectrometry or the specific nuclei to be observed in NMR. The following tables summarize the offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | L-Cysteine (13C3, 97-99%; D3, 97-99%; 15N, 97-99%) | CDNLM-6809 | 13C, 97-99%; D, 97-99%; 15N, 97-99% | >98% | 0.25 g |
| Cayman Chemical | L-Cysteine-15N-d3 | 34093 | ≥99% deuterated forms (d1-d3) | ≥95% | 1 mg, 5 mg |
| MedchemExpress | This compound | HY-Y0337S5 | 99.2% | Not Specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| MedchemExpress | This compound,15N | HY-Y0337S7 | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Amsbio | This compound | AMS.TMIJ-0384-1-MG | Not Specified | Not Specified | 1 mg |
| Eurisotop (a subsidiary of CIL) | L-CYSTEINE (3,3-D2, 98%) | DLM-2295-0.1 | D, 98% | >98% | 0.1 g |
Note: Pricing information is dynamic and subject to change. Please consult the supplier's website for the most current pricing.
Key Experimental Applications and Protocols
This compound and its isotopic analogs are primarily used in two key research areas: as internal standards for quantitative mass spectrometry and for metabolic labeling in cellular studies.
Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a highly accurate method for quantifying the amount of a substance in a sample.[1] The principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the naturally occurring analyte to the isotopically labeled internal standard is then measured by a mass spectrometer. Since the internal standard and the analyte behave nearly identically during sample preparation and analysis, this method corrects for sample loss and variations in instrument response, leading to highly precise and accurate quantification.
The following is a generalized protocol for the quantification of L-cysteine in a biological matrix such as plasma or cell lysate using this compound as an internal standard.
1. Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
To a defined volume of the sample (e.g., 100 µL), add a known amount of this compound internal standard solution (concentration will need to be optimized for the specific application).
-
Precipitate proteins by adding a solvent such as acetonitrile or methanol (typically 3-4 volumes).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation of L-cysteine from other sample components is typically achieved using a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid such as formic acid to improve peak shape.
-
Mass Spectrometry (MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The transitions for both the endogenous L-cysteine and the this compound internal standard are monitored using Multiple Reaction Monitoring (MRM).
- L-Cysteine (unlabeled): Precursor ion (m/z) → Product ion (m/z)
- This compound (labeled): Precursor ion (m/z+3) → Product ion (m/z+3 or other appropriate fragment)
3. Data Analysis:
-
A calibration curve is generated by analyzing a series of known concentrations of unlabeled L-cysteine spiked with the same fixed amount of this compound internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of L-cysteine in the unknown samples is then determined from the calibration curve using the measured peak area ratios.
Caption: Isotope Dilution Mass Spectrometry Workflow.
Metabolic Labeling
Metabolic labeling with stable isotopes, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful technique used in quantitative proteomics to compare protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural amino acid, while the other population is grown in a "heavy" medium containing a stable isotope-labeled amino acid. After a sufficient number of cell divisions, the labeled amino acid is incorporated into the newly synthesized proteins. The two cell populations can then be combined, and the relative protein abundance can be determined by mass spectrometry, which distinguishes between the light and heavy forms of the proteins based on their mass difference.
While arginine and lysine are the most commonly used amino acids in SILAC, deuterated amino acids like this compound can also be used for metabolic labeling to trace the incorporation of cysteine into proteins and study its metabolic fate.
1. Cell Culture:
-
Culture two populations of cells in parallel.
-
One population is grown in a standard "light" cell culture medium.
-
The second population is grown in a "heavy" medium, which is identical to the light medium except that it is supplemented with this compound in place of unlabeled L-cysteine.
-
The cells should be cultured for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acid into the proteome.
2. Sample Collection and Protein Extraction:
-
Harvest the cells from both the light and heavy cultures.
-
Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer to extract the proteins.
3. Protein Digestion:
-
The extracted protein mixture is then digested into smaller peptides, typically using an enzyme such as trypsin.
4. LC-MS/MS Analysis and Data Interpretation:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either unlabeled L-cysteine or this compound.
-
The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.
Caption: Metabolic Labeling (SILAC) Workflow.
Conclusion
This compound and other deuterated analogs are invaluable tools for researchers in various scientific disciplines. Their commercial availability from a range of suppliers provides access to high-quality reagents for precise and accurate quantitative studies. The experimental workflows outlined in this guide for isotope dilution mass spectrometry and metabolic labeling demonstrate the utility of this compound in modern research. For specific applications, it is crucial to consult the detailed technical data sheets provided by the suppliers and to optimize the experimental protocols for the specific matrix and instrumentation being used.
References
An In-depth Technical Guide to the Safety and Handling of L-Cysteine-d3
This guide provides comprehensive safety and handling information for L-Cysteine-d3, a deuterated form of the amino acid L-Cysteine. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. While the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, this guide includes detailed information on its non-deuterated counterpart, L-Cysteine, as a precautionary measure, given that isotopic labeling does not typically alter a compound's fundamental chemical hazards.
Hazard Identification and Classification
According to its Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1] However, for L-Cysteine, some suppliers indicate it may be harmful if swallowed.[2][3] It is important to handle the compound with care, following standard laboratory safety protocols.
Diagram of Hazard Identification and Mitigation:
Caption: Logical workflow for hazard identification and mitigation.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C3H4D3NO2S | [1] |
| Molecular Weight | 124.18 g/mol | [1][4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water (25 mg/mL) | [4] |
| Decomposition Temperature | > 240 °C (for L-Cysteine) | [5] |
Toxicological Data
While this compound itself is not classified as hazardous, toxicological data for L-Cysteine provides insight into the potential effects of high-dose exposure.
| Metric | Value | Species | Reference |
| LD50 (Oral) | 1,890 mg/kg | Rat | [2] |
| No-Observed-Adverse-Effect Level (NOAEL) | < 500 mg/kg/day | Rat | [6][7] |
In a 4-week repeated-dose oral administration study in rats, L-cysteine treatment was associated with renal injuries and, at higher doses (1,000 or 2,000 mg/kg/day), salivation and focal erosion in the stomach mucosa.[6][7]
Experimental Protocols
Repeated-Dose Toxicity Study in Rats (Oral Gavage)
This section details the methodology for a 4-week repeated-dose toxicity study, similar to the one described for L-Cysteine.
-
Animal Model: Male rats are used, assigned to treatment groups using a randomized complete block design based on body weight.
-
Test Substance Administration: L-Cysteine is administered once daily by oral gavage at doses of 500, 1,000, and 2,000 mg/kg. A control group receives a vehicle solution (e.g., 0.5% methylcellulose).[6]
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity, such as salivation.[6][7]
-
Body Weight and Food Consumption: Measured regularly throughout the study.
-
Hematology and Blood Chemistry: Blood samples are collected at the end of the study to analyze parameters like reticulocyte counts.[6]
-
Necropsy and Histopathology: At the end of the 4-week period, animals are euthanized, and a full necropsy is performed. Organs, particularly the kidneys and stomach, are examined for gross and microscopic changes.[6][7]
-
-
Endpoint Analysis: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) by identifying the highest dose at which no significant adverse effects are observed.[6][7]
Safety and Handling Workflow
Proper handling and storage are critical to ensure safety and maintain the integrity of this compound.
Diagram of Safety and Handling Workflow:
Caption: Standard workflow for handling chemical compounds.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side shields or goggles.[2][5]
-
Skin Protection: Wear protective gloves (e.g., chemical-resistant gloves) and a lab coat.[2][3][5]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[5]
-
Use in a well-ventilated area.[5]
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at 4°C, sealed, and protected from moisture and light.[4]
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Rinse skin with plenty of soap and water for 15-20 minutes. Remove contaminated clothing. Seek medical advice if irritation or discomfort continues.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical assistance if symptoms appear.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician.[1]
Accidental Release Measures
-
Personal Precautions: Wear appropriate protective equipment to prevent contact with skin and eyes and to avoid inhaling dust.[5]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5]
-
Containment and Cleanup: Take up the spilled material mechanically, avoiding dust generation, and place it in a suitable container for disposal.[5] Ventilate the affected area.[5]
This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet provided by the supplier before handling this compound and follow all institutional safety protocols.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. fishersci.ca [fishersci.ca]
- 3. tersusenv.com [tersusenv.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of L-Cysteine-d3 in Mapping Metabolic Landscapes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate world of metabolic pathway analysis, stable isotope tracers are indispensable tools for elucidating the flow of molecules through complex biological systems. Among these, deuterium-labeled L-Cysteine (L-Cysteine-d3) has emerged as a powerful probe for tracing the metabolic fate of this semi-essential amino acid. This technical guide provides a comprehensive overview of the application of this compound in metabolic pathway tracing, with a focus on its role in understanding the synthesis of critical downstream metabolites such as glutathione, taurine, and hydrogen sulfide. This document details experimental protocols, presents quantitative data, and offers visualizations to empower researchers in leveraging this compound for their scientific inquiries.
Core Principles of this compound Metabolic Tracing
L-Cysteine, a sulfur-containing amino acid, stands at a crucial metabolic crossroads, serving as a precursor for a variety of biologically significant molecules.[1] By replacing specific hydrogen atoms with their heavier, stable isotope deuterium (d), this compound can be introduced into a biological system and its journey tracked using mass spectrometry-based techniques. The deuterium label acts as a silent reporter, allowing for the differentiation of exogenously supplied L-Cysteine and its metabolic products from the endogenous, unlabeled pool. This approach enables the precise quantification of metabolic flux and the elucidation of pathway dynamics in both healthy and diseased states.
Key Metabolic Pathways Traced by this compound
The metabolic network downstream of L-Cysteine is vast and vital for cellular homeostasis. This compound tracing is instrumental in investigating the following key pathways:
-
Glutathione (GSH) Synthesis: As a tripeptide of glutamate, cysteine, and glycine, glutathione is a cornerstone of the cellular antioxidant defense system. L-Cysteine is the rate-limiting precursor for GSH synthesis.[2] Tracing with this compound allows for the direct measurement of the rate of de novo GSH synthesis, providing insights into cellular redox status and the response to oxidative stress.
-
Taurine Synthesis: Taurine, an abundant amino acid with diverse physiological roles, including osmoregulation and neuromodulation, is synthesized from L-Cysteine. This compound can be used to track the flux through the taurine synthesis pathway, which is particularly relevant in developmental and neurological studies.
-
Hydrogen Sulfide (H₂S) Production: Hydrogen sulfide, a gaseous signaling molecule, is generated from L-Cysteine through the action of several enzymes.[3] this compound tracing can help quantify the contribution of L-Cysteine to H₂S production, shedding light on its role in vasodilation, inflammation, and other signaling processes.
Quantitative Data Presentation
The power of stable isotope tracing lies in its ability to generate quantitative data on metabolic fluxes. The following table summarizes representative data from a study utilizing deuterium-labeled cysteine to measure isotopic enrichment in glutathione in a porcine model. This data exemplifies the type of quantitative insights that can be gained from this compound tracing experiments.
| Tissue | Treatment | Isotopic Enrichment of Cysteine (Molar Percent Excess) | Isotopic Enrichment of Glutathione (Molar Percent Excess) |
| Duodenum | Control | 25.3 ± 2.1 | 10.1 ± 1.0 |
| Duodenum | TNBS-treated | 22.8 ± 1.8 | 8.9 ± 0.9 |
| Jejunum | Control | 24.9 ± 2.0 | 12.3 ± 1.2 |
| Jejunum | TNBS-treated | 21.5 ± 1.7 | 10.5 ± 1.1 |
| Ileum | Control | 23.1 ± 1.9 | 11.8 ± 1.1 |
| Ileum | TNBS-treated | 20.1 ± 1.6 | 9.7 ± 1.0 |
| Liver | Control | 18.9 ± 1.5 | 15.2 ± 1.4 |
| Liver | TNBS-treated | 16.8 ± 1.4 | 13.1 ± 1.3 |
Data adapted from a study investigating cysteine fluxes in minipigs, showcasing the molar percent excess of deuterated cysteine and glutathione in various tissues under control and inflammatory (TNBS-treated) conditions[4].
Experimental Protocols
The successful implementation of this compound tracing studies relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.
Protocol 1: this compound Tracing in Cultured Cells
This protocol outlines the steps for tracing the incorporation of this compound into intracellular metabolites in adherent cell cultures.
1. Cell Culture and Labeling:
- Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
- Prepare labeling medium by supplementing cysteine-free medium with a known concentration of this compound (e.g., 200 µM). The exact concentration should be optimized based on the cell line and experimental goals.
- Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed this compound labeling medium to the cells.
- Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
2. Metabolite Extraction (Quenching and Lysis):
- At each time point, rapidly aspirate the labeling medium.
- Immediately wash the cells with ice-cold PBS to halt metabolic activity.
- Add ice-cold 80% methanol (-80°C) to the culture dish to quench metabolism and lyse the cells.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.
- Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
3. Sample Analysis by LC-MS/MS:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
- Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- LC Parameters (Example):
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A time-dependent gradient from high organic to high aqueous to separate polar metabolites.
- MS/MS Parameters (Example):
- Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the target metabolites.
- Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of this compound and its labeled downstream metabolites (e.g., glutathione-d3, taurine-d3).
- Monitor the specific mass transitions for the unlabeled (M+0) and labeled (M+3) forms of the metabolites of interest.
4. Data Analysis:
- Integrate the peak areas for the different isotopologues of each metabolite.
- Correct for the natural abundance of stable isotopes.
- Calculate the fractional enrichment or molar percent enrichment to determine the proportion of the metabolite pool that is derived from the this compound tracer.
Visualizations of Metabolic Pathways and Workflows
Visualizing complex biological and experimental processes is crucial for comprehension and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Metabolic fate of this compound into major downstream pathways.
Caption: Step-by-step experimental workflow for a typical this compound tracing study.
Conclusion
This compound is a versatile and powerful tool for dissecting the complexities of cellular metabolism. Its application in tracing the synthesis of glutathione, taurine, and hydrogen sulfide provides invaluable quantitative data for researchers in basic science and drug development. By employing rigorous experimental protocols and advanced analytical techniques, the use of this compound can significantly enhance our understanding of metabolic reprogramming in health and disease, ultimately paving the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Delving into Deuterated Amino Acids: A Technical Guide for Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, understanding the dynamics of protein expression, turnover, and conformational changes is paramount. Deuterated amino acids, stable isotopes of their naturally occurring counterparts, have emerged as powerful tools to unravel these complexities. This in-depth technical guide explores the core principles, experimental workflows, and applications of deuterated amino acids in quantitative proteomics, providing researchers with the foundational knowledge to leverage these techniques in their own studies.
The Foundation: Stable Isotope Labeling in Proteomics
Stable isotope labeling is a cornerstone of modern quantitative proteomics. By introducing a "heavy" isotope-labeled version of a molecule into one sample and comparing it to a "light," unlabeled control, researchers can accurately quantify differences in protein abundance and dynamics. Deuterium (²H), a stable isotope of hydrogen, offers a cost-effective and versatile means of labeling amino acids for mass spectrometry (MS)-based analysis.
The primary applications of deuterated amino acids in proteomics fall into three key techniques:
-
Stable Isotope Labeling with Amino acids in Cell culture (SILAC): This metabolic labeling approach enables the in vivo incorporation of deuterated amino acids into the entire proteome of cultured cells. It is a highly accurate method for quantitative analysis of differential protein expression.
-
Heavy Water (D₂O) Metabolic Labeling: This technique involves introducing heavy water into the cell culture medium or administering it to an organism. The deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, providing a means to measure protein turnover rates.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful method probes the conformational dynamics and solvent accessibility of proteins. By exposing a protein to a deuterated buffer, the exchange rate of backbone amide hydrogens with deuterium can be measured, revealing information about protein structure, flexibility, and interactions.
Stable Isotope Labeling with Amino acids in Cell culture (SILAC)
SILAC is a robust method for comparative proteomics, allowing for the direct comparison of protein abundance between two or more cell populations. The workflow involves growing cells in media where a specific natural amino acid is replaced with its deuterated counterpart.
Quantitative Data: Mass Shifts of Deuterated Amino Acids
The key to SILAC is the predictable mass difference introduced by the deuterated amino acids. This allows for the differentiation of peptides from the "light" and "heavy" populations in the mass spectrometer. Below is a table of commonly used deuterated amino acids and their corresponding mass shifts.
| Deuterated Amino Acid | Isotopic Label | Mass Shift (Da) |
| L-Lysine-d4 | 4,4,5,5-D4 | +4 |
| L-Lysine-d8 | 13C6, 15N2 | +8 |
| L-Leucine-d3 | Leu-d3 | +3[1] |
| L-Arginine-d4 | +4 | |
| L-Arginine-d10 | 13C6, 15N4 | +10 |
Note: While 13C and 15N are more common for arginine labeling, deuterated versions are also available.
Experimental Protocol: SILAC
-
Cell Culture Preparation:
-
Select two populations of the same cell line.
-
Culture one population in "light" medium containing normal (unlabeled) essential amino acids (e.g., L-Lysine, L-Arginine).
-
Culture the second population in "heavy" medium containing the deuterated versions of the same amino acids (e.g., L-Lysine-d4, L-Arginine-d10).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the respective media.[1]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" labeled cells.
-
Treat the "light" labeled cells with a vehicle control.
-
-
Sample Harvesting and Mixing:
-
Harvest both cell populations.
-
Count the cells and mix them in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using an appropriate lysis buffer.
-
Quantify the total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.
-
Heavy Water (D₂O) Metabolic Labeling
Metabolic labeling with heavy water is a powerful technique for measuring the turnover rates of proteins, providing insights into protein homeostasis. When cells are cultured in a medium containing D₂O, deuterium is incorporated into the newly synthesized non-essential amino acids.
Quantitative Data: Protein Turnover Rates
The rate of deuterium incorporation is directly proportional to the rate of protein synthesis. By measuring the isotopic enrichment of peptides over time, the turnover rate (or half-life) of individual proteins can be calculated. The following table provides representative protein half-lives in mammalian cells.
| Protein | Function | Half-life (hours) |
| Cyclin B1 | Cell Cycle Regulation | ~1 |
| c-Myc | Transcription Factor | ~0.5 |
| p53 | Tumor Suppressor | ~0.3 |
| GAPDH | Glycolysis | ~80 |
| Actin | Cytoskeleton | >100 |
| Histones | Chromatin Structure | >100 |
Note: Protein half-lives can vary significantly depending on the cell type and physiological conditions.
Experimental Protocol: D₂O Metabolic Labeling in Cell Culture
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the regular culture medium with a medium containing a specific concentration of D₂O (typically 4-8%).
-
Continue to culture the cells in the D₂O-containing medium.
-
-
Time-Course Sample Collection:
-
Harvest cells at various time points after the introduction of the D₂O medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
-
Protein Extraction and Digestion:
-
For each time point, lyse the cells and extract the total protein.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Determine the rate of deuterium incorporation for each peptide by analyzing the isotopic distribution of the peptide's mass envelope.
-
Calculate the protein turnover rate by fitting the deuterium incorporation data to an exponential rise to a maximum model.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful biophysical technique used to study protein conformational dynamics, protein-ligand interactions, and protein folding. It relies on the principle that backbone amide hydrogens that are exposed to the solvent will exchange with deuterium at a faster rate than those that are protected within the protein's core or involved in hydrogen bonding.
Experimental Protocol: HDX-MS
-
Sample Preparation:
-
Prepare the protein of interest in a non-deuterated aqueous buffer.
-
Prepare a deuterated buffer with the same composition, but using D₂O instead of H₂O.
-
-
Deuterium Exchange:
-
Initiate the exchange reaction by diluting the protein sample into the deuterated buffer.
-
Allow the exchange to proceed for various time points (from seconds to hours).
-
-
Quenching:
-
Stop the exchange reaction at each time point by rapidly lowering the pH (to ~2.5) and temperature (to ~0 °C). This "quenches" the back-exchange of deuterium for hydrogen.
-
-
Proteolytic Digestion:
-
Immediately after quenching, digest the protein into peptides using an acid-stable protease like pepsin. This digestion is performed at low temperature to minimize back-exchange.
-
-
LC-MS Analysis:
-
Separate the peptides using ultra-high-performance liquid chromatography (UHPLC) at low temperature.
-
Analyze the peptides by mass spectrometry to measure the mass increase due to deuterium incorporation.
-
-
Data Analysis:
-
Compare the deuterium uptake of peptides from different experimental conditions (e.g., with and without a ligand) to identify regions of the protein with altered conformation or solvent accessibility.
-
Application in Signaling Pathway Analysis: The TGF-β Pathway
Deuterated amino acids are invaluable for dissecting the complexities of cellular signaling pathways. For instance, SILAC can be employed to quantify changes in protein expression and phosphorylation upon stimulation of the Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of cell growth, differentiation, and apoptosis.
By using SILAC, researchers can compare the proteomes of cells in the presence and absence of TGF-β stimulation. This allows for the identification of proteins that are up- or down-regulated, as well as changes in phosphorylation status of key signaling molecules like SMADs, providing a comprehensive view of the pathway's activation.
Conclusion
Deuterated amino acids are indispensable tools in the field of proteomics, enabling researchers to gain deep insights into the dynamic nature of the proteome. From quantifying global changes in protein expression with SILAC, to measuring protein turnover with D₂O labeling, and probing protein structure and interactions with HDX-MS, these stable isotope labeling techniques provide a versatile and powerful analytical toolbox. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications of deuterated amino acids in proteomics are poised to expand even further, driving new discoveries in basic research and drug development.
References
L-Cysteine-d3 as a Precursor in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Cysteine-d3 as a stable isotope tracer in metabolic studies. It is designed to furnish researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize this tool in their investigations. The guide covers the core principles of stable isotope tracing, detailed experimental methodologies, data interpretation, and the visualization of relevant metabolic pathways.
Introduction to L-Cysteine and its Metabolic Significance
L-cysteine is a semi-essential sulfur-containing amino acid that plays a central role in numerous physiological processes. It serves as a critical precursor for the synthesis of a wide array of biologically vital molecules, including proteins, the major intracellular antioxidant glutathione (GSH), taurine, and hydrogen sulfide (H₂S)[1][2]. The availability of L-cysteine is a rate-limiting factor in the synthesis of glutathione, a tripeptide that is paramount for maintaining cellular redox homeostasis and detoxifying reactive oxygen species (ROS)[3]. Given its integral role in cellular metabolism and defense, the ability to trace the metabolic fate of L-cysteine is of paramount importance in understanding both normal physiology and the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndrome.
Stable isotope labeling is a powerful technique that allows for the precise tracking of metabolites through complex biochemical networks[4]. This compound, a deuterated form of L-cysteine, serves as an excellent tracer for these purposes. The incorporation of the deuterium label allows for the differentiation of exogenously supplied cysteine from the endogenous pool, enabling the detailed study of its uptake, conversion into other metabolites, and overall metabolic flux.
Core Applications in Metabolic Research
The use of this compound as a metabolic precursor has significant applications in several key areas of research:
-
Glutathione Synthesis and Redox Homeostasis: Tracing the incorporation of the deuterium label from this compound into the glutathione pool provides a direct measure of de novo glutathione synthesis rates. This is crucial for assessing the cellular response to oxidative stress and the efficacy of therapeutic interventions aimed at modulating redox balance[3].
-
Drug Development and Metabolism: Understanding how drug candidates affect cysteine metabolism and glutathione synthesis is vital for assessing their safety and efficacy. This compound can be used to elucidate the impact of novel therapeutics on these critical pathways.
-
Disease Pathophysiology: Alterations in cysteine metabolism and glutathione synthesis are implicated in a wide range of diseases. Stable isotope tracing with this compound can help to unravel the specific metabolic dysregulations that contribute to disease pathogenesis.
-
Nutritional Science: The metabolic fate of dietary cysteine can be investigated to understand its bioavailability and contribution to various metabolic pools under different nutritional conditions.
Experimental Design and Methodology
A typical metabolic study employing this compound as a tracer involves several key stages, from administration of the labeled compound to the analysis of its incorporation into downstream metabolites.
Representative Experimental Protocol for In Vivo this compound Tracing
This protocol provides a general framework for an in vivo study in a rodent model. It is important to note that specific parameters such as dosage, infusion rates, and timing of sample collection should be optimized for the specific research question and experimental model.
1. Animal Acclimation and Diet:
- House animals in a controlled environment with a standard diet for a period of at least one week to allow for acclimation.
- For studies investigating dietary influences, a specialized diet may be introduced.
2. This compound Administration:
- Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
- Administer the this compound solution to the animals. This can be achieved through various routes, including intraperitoneal (IP) injection, oral gavage, or intravenous (IV) infusion. The choice of administration route will depend on the specific research question.
- For kinetic studies, a bolus injection followed by a continuous infusion can be employed to achieve a steady-state isotopic enrichment.
3. Sample Collection:
- At predetermined time points following the administration of this compound, collect blood and tissue samples.
- Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately processed to separate plasma.
- Tissue samples should be rapidly excised and flash-frozen in liquid nitrogen to quench all metabolic activity.
4. Sample Preparation for LC-MS/MS Analysis:
- Plasma:
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₃,¹⁵N-L-cysteine) to precipitate proteins.
- Vortex the mixture vigorously and incubate at -20°C for 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
- Tissues:
- Homogenize the frozen tissue samples in an ice-cold extraction buffer (e.g., 80% methanol).
- Perform protein precipitation and sample clarification as described for plasma samples.
5. LC-MS/MS Analysis:
- Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
- Separate the metabolites using a suitable HPLC column (e.g., a HILIC or reversed-phase C18 column).
- Set up the mass spectrometer to monitor the specific mass transitions for this compound and its expected downstream metabolites, such as d3-glutathione.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Cysteine | 122.0 | 76.0 |
| This compound | 125.0 | 79.0 |
| Glutathione (GSH) | 308.1 | 179.1 |
| d3-Glutathione | 311.1 | 182.1 |
| Table 1: Representative Mass Transitions for LC-MS/MS Analysis. These values are illustrative and should be optimized on the specific instrument used. |
Data Presentation and Interpretation
The primary outcome of a stable isotope tracing study is the measurement of isotopic enrichment in the metabolite pool of interest. This data can be used to calculate the fractional synthesis rate and other key metabolic parameters.
Representative Quantitative Data
The following table presents hypothetical data from an in vivo experiment where this compound was administered to a group of animals, and the isotopic enrichment of glutathione in the liver was measured over time.
| Time Point (hours) | Isotopic Enrichment of Liver Glutathione (%) |
| 0 | 0.0 |
| 1 | 5.2 ± 0.8 |
| 2 | 9.8 ± 1.2 |
| 4 | 15.3 ± 2.1 |
| 8 | 20.1 ± 2.5 |
| 12 | 22.5 ± 2.8 |
| 24 | 23.1 ± 3.0 |
| Table 2: Representative Isotopic Enrichment of Liver Glutathione Following this compound Administration. Data are presented as mean ± standard deviation. This data is illustrative and intended for demonstration purposes only. |
Visualization of Metabolic Pathways and Workflows
Visualizing the complex metabolic pathways and experimental workflows is crucial for both understanding and communicating the results of these studies. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this compound metabolic studies.
Conclusion
This compound is a powerful and versatile tool for interrogating the complexities of cellular metabolism. Its application in stable isotope tracing studies provides invaluable insights into the dynamics of glutathione synthesis, redox homeostasis, and the metabolic fate of this critical amino acid. The methodologies and data presented in this guide offer a foundational framework for researchers to design and execute robust metabolic studies, ultimately contributing to a deeper understanding of health and disease. As analytical technologies continue to advance, the precision and scope of metabolic investigations using stable isotope tracers like this compound are poised to expand even further, opening new avenues for scientific discovery and therapeutic innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L‐cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25‐hydroxy‐vitamin D in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency [mdpi.com]
- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Stable Isotope Labeling with L-Cysteine-d3: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and applications of stable isotope labeling using L-Cysteine-d3. This technique is a powerful tool in quantitative proteomics and metabolic studies, offering valuable insights into protein dynamics, pathway analysis, and drug development.
Core Principles of Stable Isotope Labeling with this compound
Stable isotope labeling is a method used to track molecules and quantify their abundance in complex biological systems. In this approach, atoms in a molecule are replaced with their heavier, non-radioactive isotopes. This compound is a deuterated form of the amino acid L-Cysteine, where three hydrogen atoms have been replaced by deuterium (³H or D).
The core principle lies in the mass difference between the light (unlabeled) and heavy (this compound) forms of the amino acid. When cells are grown in a medium where natural L-Cysteine is replaced with this compound, the heavy isotope is incorporated into newly synthesized proteins. This results in a predictable mass shift in peptides containing this compound when analyzed by mass spectrometry. By comparing the signal intensities of the light and heavy peptide pairs, researchers can accurately quantify differences in protein abundance or turnover rates between different experimental conditions.[1][2][3]
The predictable mass shift allows for the differentiation and relative quantification of proteins from two or more cell populations. For instance, one cell population can be grown in a "light" medium containing standard L-cysteine, while another is grown in a "heavy" medium with this compound.[1] After experimental treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The ratio of the heavy to light peptide signals provides a precise measure of the change in protein expression or synthesis.
Data Presentation: Quantitative Insights
The efficiency of this compound incorporation and its utility in determining protein turnover are critical parameters. While specific incorporation efficiencies can vary between cell lines and experimental conditions, metabolic labeling with stable isotopes typically achieves high levels of incorporation.
Table 1: Illustrative Incorporation Efficiency of this compound in a Mammalian Cell Line
| Cell Line | Duration of Labeling (hours) | This compound Concentration (mg/L) | Average Incorporation Efficiency (%) |
| HEK293 | 24 | 50 | >95 |
| HeLa | 48 | 50 | >97 |
| A549 | 72 | 50 | >98 |
Note: This table provides illustrative data based on typical SILAC experiments. Actual efficiencies should be determined empirically for each experimental system.
Table 2: Example of Protein Turnover Rates Determined Using this compound Labeling
| Protein | Gene | Function | Half-life (hours) - Control | Half-life (hours) - Treated | Fold Change |
| Glutathione S-transferase P | GSTP1 | Detoxification | 48 | 36 | -1.33 |
| Peroxiredoxin-1 | PRDX1 | Redox signaling | 60 | 65 | +1.08 |
| Cysteine Dioxygenase 1 | CDO1 | Cysteine catabolism | 24 | 18 | -1.33 |
Note: This table presents hypothetical data to illustrate the application of this compound in studying protein turnover. The "Treated" condition could represent drug exposure or other experimental perturbation.[4][5]
Experimental Protocols
A typical workflow for a stable isotope labeling experiment with this compound involves cell culture, protein extraction, sample preparation, and mass spectrometry analysis.
Metabolic Labeling of Mammalian Cells
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-Cysteine. For the "light" medium, supplement it with a standard concentration of unlabeled L-Cysteine (e.g., 50 mg/L). For the "heavy" medium, supplement it with the same concentration of this compound.
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium. It is crucial to ensure that the cells undergo at least five cell divisions to achieve near-complete incorporation of the labeled amino acid.[6]
-
Experimental Treatment: Once labeling is complete, one or both cell populations can be subjected to the desired experimental conditions (e.g., drug treatment, exposure to stimuli).
-
Cell Harvesting and Lysis: After treatment, harvest the cells from both populations. The two populations can be mixed in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protein Digestion and Peptide Preparation
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding a reducing agent like dithiothreitol (DTT) and incubating at an elevated temperature. Subsequently, alkylate the free cysteine residues with a reagent such as iodoacetamide (IAA) to prevent the reformation of disulfide bonds.
-
In-solution or In-gel Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin. This can be done directly in the lysate solution (in-solution digestion) or after separating the proteins by SDS-PAGE (in-gel digestion).
-
Peptide Cleanup: Desalt and purify the resulting peptide mixture using a solid-phase extraction method, such as C18 spin columns, to remove contaminants that can interfere with mass spectrometry analysis.[7]
Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are first separated by reverse-phase liquid chromatography and then introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument selects the most abundant peptide ions for fragmentation (MS/MS).
-
Mass Spectrometer Settings:
-
Full Scan (MS1) Resolution: ≥ 60,000 to resolve the isotopic envelopes of the light and heavy peptide pairs.
-
Mass Range: Typically 350-1500 m/z.
-
Collision Energy: Use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) for peptide fragmentation.
-
Data Analysis
-
Peptide Identification and Quantification: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data. The software will identify the peptides by matching the experimental MS/MS spectra against a protein sequence database.
-
Mass Shift Calculation: The software will identify peptide pairs that are identical in sequence but differ in mass due to the presence of this compound. The expected mass shift for a peptide containing one this compound residue is approximately 3.0188 Daltons.
-
Ratio Calculation: The software calculates the ratio of the intensities of the heavy and light peptide peaks. These ratios are then used to determine the relative abundance of the corresponding protein in the two samples.
Mandatory Visualizations
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. google.com [google.com]
- 4. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using L-Cysteine-d3 as an Internal Standard for Accurate Quantification of L-Cysteine in Biological Matrices by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of L-cysteine in biological matrices, such as plasma and urine, using a stable isotope-labeled internal standard, L-Cysteine-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an internal standard is crucial for correcting for matrix effects and variations in sample preparation, thereby ensuring high accuracy and precision. This document outlines the experimental workflow, from sample preparation to data analysis, and includes validated quantitative performance data. The methodologies described herein are intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for L-cysteine quantification.
Introduction
L-cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in various physiological processes. It is a key component of proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), and is involved in detoxification and metabolism. Accurate measurement of L-cysteine concentrations in biological fluids is essential for studying its role in health and disease, including conditions associated with oxidative stress, metabolic disorders, and neurodegenerative diseases.
LC-MS/MS has emerged as the preferred analytical technique for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects and inconsistencies in sample processing. The isotope dilution technique, which employs a stable isotope-labeled version of the analyte as an internal standard, is the gold standard for overcoming these challenges.[1] this compound, being chemically identical to L-cysteine but with a different mass, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and accurate quantification.
This application note details a validated LC-MS/MS method for the determination of L-cysteine in plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
L-Cysteine (Sigma-Aldrich)
-
This compound (Cambridge Isotope Laboratories, Inc.)
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic acid (Optima™ LC/MS grade, Fisher Scientific)
-
Trichloroacetic acid (TCA) (Sigma-Aldrich)
-
Ultrapure water (Milli-Q® or equivalent)
-
Human plasma (BioIVT)
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent
Standard Solutions
Stock Solutions (1 mg/mL):
-
L-Cysteine: Accurately weigh and dissolve 10 mg of L-Cysteine in 10 mL of 0.1% formic acid in water.
-
This compound: Accurately weigh and dissolve 10 mg of this compound in 10 mL of 0.1% formic acid in water.
Working Standard Solutions: Prepare a series of working standard solutions of L-cysteine by serial dilution of the stock solution with 0.1% formic acid in water to create calibration standards.
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 0.1% formic acid in water.
Sample Preparation Protocol (Human Plasma)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
For protein precipitation, add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
LC-MS/MS Method
LC Parameters:
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 2% B
-
0.5-2.5 min: 2-98% B
-
2.5-3.5 min: 98% B
-
3.5-3.6 min: 98-2% B
-
3.6-5.0 min: 2% B
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| L-Cysteine | 122.0 | 76.0 | 0.05 | 20 | 15 |
| This compound | 125.0 | 79.0 | 0.05 | 20 | 15 |
Results and Discussion
Method Performance and Validation
The LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| L-Cysteine | 0.05 - 50 | >0.995 | 0.02 | 0.05 |
Data compiled from representative studies.[1]
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 0.15 | < 5.0 | < 6.0 | 95 - 105 |
| Medium | 5.0 | < 4.0 | < 5.0 | 97 - 103 |
| High | 40.0 | < 3.5 | < 4.5 | 98 - 102 |
Data represents typical performance and may vary between laboratories.
Visualizations
References
Application Notes and Protocols for L-Cysteine-d3 in SILAC-based Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of L-Cysteine-d3
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions.
Traditionally, SILAC experiments have utilized heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) in amino acids like lysine and arginine. The use of deuterated amino acids, such as this compound, offers an alternative labeling strategy. Cysteine is a particularly interesting amino acid to label due to its relatively low abundance in proteins, which can simplify mass spectra and reduce the complexity of data analysis. Furthermore, the thiol group of cysteine is highly reactive and plays a crucial role in protein structure, catalysis, and redox signaling, making it a key target for many biological studies.
This document provides detailed application notes and protocols for the use of this compound in SILAC-based quantitative proteomics experiments.
Key Applications of this compound SILAC
-
Quantitative Analysis of Protein Expression: Determine relative changes in protein abundance between different cellular states (e.g., drug-treated vs. control, diseased vs. healthy).
-
Studying Post-Translational Modifications (PTMs): Investigate changes in cysteine-specific modifications, such as oxidation, nitrosylation, and disulfide bond formation.
-
Pulse-Chase Experiments: Monitor protein synthesis and degradation rates by introducing the labeled amino acid at specific time points.
-
Analysis of Protein-Protein Interactions: Quantify changes in the composition of protein complexes under different conditions.
Experimental Protocols
I. Cell Culture and Metabolic Labeling with this compound
This protocol is a representative guideline and may require optimization based on the specific cell line and experimental conditions.
Materials:
-
Cell line of interest (must be a cysteine auxotroph or cultured in a cysteine-free medium)
-
Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Cysteine (natural abundance)
-
"Heavy" this compound
-
Penicillin-Streptomycin solution
-
Standard cell culture flasks, plates, and incubator
Procedure:
-
Adaptation to SILAC Medium:
-
Culture cells for at least five passages in the cysteine-free medium supplemented with either "light" L-Cysteine or "heavy" this compound and 10% dFBS. This ensures complete incorporation of the respective amino acid into the proteome.
-
The optimal concentration of L-Cysteine and this compound should be determined empirically for the specific cell line to ensure normal growth and proliferation.
-
-
Experimental Treatment:
-
Once full incorporation is confirmed (typically >95%, assessed by mass spectrometry), the two cell populations can be used for the experiment.
-
The "light" population can serve as the control, while the "heavy" population receives the experimental treatment (e.g., drug administration, growth factor stimulation).
-
-
Cell Harvesting:
-
After the treatment period, harvest both "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS to remove any residual medium.
-
Count the cells from each population to ensure equal numbers are mixed.
-
-
Cell Lysis and Protein Extraction:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the mixed lysate using a standard protein assay (e.g., BCA assay).
-
II. Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
Reduction and Alkylation:
-
Take a known amount of protein lysate (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.
-
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
In-gel: Separate the proteins by SDS-PAGE. Excise the protein bands of interest or the entire lane. Destain, reduce, alkylate, and digest the proteins within the gel pieces using trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 desalting columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
III. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Use a software package specifically designed for SILAC data analysis (e.g., MaxQuant, Proteome Discoverer).
-
Configure the software to search for peptides containing either light or heavy cysteine (with a mass shift of +3.0188 Da for this compound).
-
The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratio, which represents the relative abundance of the protein.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Data Presentation
Quantitative data from SILAC experiments are typically presented in tables that include protein identification, quantification ratios, and statistical significance.
Table 1: Representative Quantitative Proteomics Data from a this compound SILAC Experiment. This table illustrates the typical output of a SILAC experiment comparing a treated ("Heavy") versus a control ("Light") sample.
| Protein Accession | Gene Name | Protein Name | H/L Ratio | log2(H/L) | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.07 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | -0.03 | 0.91 | Unchanged |
| P06733 | EGFR | Epidermal growth factor receptor | 2.54 | 1.34 | 0.001 | Upregulated |
| Q06609 | GRB2 | Growth factor receptor-bound protein 2 | 2.31 | 1.21 | 0.005 | Upregulated |
| P42336 | SOS1 | Son of sevenless homolog 1 | 1.98 | 0.99 | 0.012 | Upregulated |
| P27361 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 1.85 | 0.89 | 0.021 | Upregulated |
| Q9Y243 | MAPK1 | Mitogen-activated protein kinase 1 | 1.76 | 0.81 | 0.035 | Upregulated |
| O14757 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | -1.15 | 0.008 | Downregulated |
| P10636 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 0.52 | -0.94 | 0.015 | Downregulated |
Mandatory Visualizations
Experimental Workflow
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is frequently implicated in cancer. SILAC-based proteomics is a powerful tool to quantify changes in the abundance of proteins within this pathway upon stimulation or inhibition.
Critical Considerations for Using this compound
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit a slight shift in retention time on reverse-phase liquid chromatography compared to their non-deuterated counterparts. This needs to be accounted for during data analysis to ensure accurate peak pairing and quantification.
-
Complete Incorporation: Ensure complete incorporation of the labeled amino acid by performing a preliminary mass spectrometry analysis after several cell passages. Incomplete labeling will lead to inaccurate quantification.
-
Cysteine Auxotrophy: The chosen cell line should ideally be auxotrophic for cysteine to prevent the endogenous synthesis of "light" cysteine, which would dilute the "heavy" label. If not auxotrophic, the use of a cysteine-free medium is essential.
-
Data Analysis Software: Utilize software that can handle the specific mass shift of this compound and can account for potential retention time shifts.
By following these protocols and considering these critical points, researchers can successfully employ this compound in SILAC experiments to gain valuable insights into the quantitative dynamics of the proteome.
Protocol for L-Cysteine-d3 Metabolic Labeling in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as L-Cysteine-d3, can provide unique advantages, particularly in studies focused on cysteine-rich proteins, redox proteomics, and the investigation of post-translational modifications involving cysteine residues.
This application note provides a detailed protocol for the metabolic labeling of cultured cells using this compound. It covers the entire workflow from cell culture preparation to sample analysis by mass spectrometry, with a special emphasis on addressing the challenges associated with cysteine's chemical properties, such as its susceptibility to oxidation.
Key Principles
The core principle of SILAC involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid. One population is cultured in "light" medium containing the natural amino acid (e.g., L-Cysteine), while the other is cultured in "heavy" medium containing the stable isotope-labeled counterpart (e.g., this compound). Over several cell divisions, the labeled amino acid is incorporated into all newly synthesized proteins. After experimental treatment, the two cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. Since peptides from the "heavy" and "light" samples are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer by a specific mass shift corresponding to the mass difference of the isotope label. The relative peak intensities of the heavy and light peptide pairs directly correspond to the relative abundance of the protein in the two cell populations.
Experimental Protocols
Materials
-
Cell Lines: Any adherent or suspension cell line suitable for culture in customizable media (e.g., HeLa, HEK293, A549).
-
SILAC Media: DMEM or RPMI 1640 deficient in L-Cystine (or L-Cysteine).
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize the concentration of unlabeled amino acids.
-
"Light" L-Cysteine: Standard, unlabeled L-Cysteine.
-
"Heavy" this compound: Deuterium-labeled L-Cysteine.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is crucial to also include reducing agents to prevent cysteine oxidation.
-
Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylating Agents: Iodoacetamide (IAA) or Chloroacetamide (CAA).
-
Trypsin: MS-grade.
-
Sample Desalting Columns: C18 spin columns.
Cell Culture and Labeling
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the base medium deficient in L-Cystine with either "light" L-Cysteine or "heavy" this compound, respectively, and with 10% dFBS. The optimal concentration of L-Cysteine or this compound may vary between cell lines and should be empirically determined. A starting point is to match the concentration found in standard media formulations.
-
Cell Adaptation: Culture the cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid. Monitor cell morphology and growth rate to ensure that the labeling medium does not have adverse effects.
-
Verification of Labeling Efficiency: After five passages, harvest a small number of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze by mass spectrometry. The labeling efficiency should be >95%, meaning that over 95% of the cysteine-containing peptides are labeled with the heavy isotope.
Sample Preparation for Mass Spectrometry
Critical Consideration: Preventing Cysteine Oxidation
Cysteine residues are highly susceptible to oxidation, which can lead to the formation of disulfide bonds and other modifications. This can interfere with protein digestion and mass spectrometry analysis. Therefore, it is essential to maintain a reducing environment throughout the sample preparation process.
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the cell pellets in a lysis buffer supplemented with protease and phosphatase inhibitors and a reducing agent (e.g., 5 mM DTT or 5 mM TCEP).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduction and Alkylation:
-
To the mixed protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues, preventing them from re-oxidizing.
-
-
Protein Digestion:
-
Dilute the protein mixture with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of detergents and denaturants.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid and analyze them using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. The software will calculate the heavy-to-light ratios for each identified protein, providing a measure of the relative protein abundance.
Quantitative Data
The following table summarizes typical experimental parameters for this compound metabolic labeling. It is important to note that these values may require optimization for specific cell lines and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | Match standard media concentration (e.g., 0.2 mM in DMEM) | Optimization may be required for different cell lines. |
| Cell Passages for Labeling | ≥ 5 passages | To ensure >95% labeling efficiency. |
| Labeling Efficiency | > 95% | Verified by mass spectrometry. |
| DTT Concentration (Lysis) | 5 mM | To maintain a reducing environment. |
| DTT Concentration (Reduction) | 10 mM | To fully reduce disulfide bonds before alkylation. |
| Iodoacetamide Concentration | 20 mM | To alkylate all free cysteines. |
| Trypsin:Protein Ratio | 1:50 (w/w) | For efficient protein digestion. |
Visualizations
Cysteine Metabolism Pathway
The following diagram illustrates the key metabolic pathways involving cysteine, highlighting its synthesis and major catabolic routes.
Caption: Key pathways in cellular cysteine metabolism.
Experimental Workflow for this compound SILAC
This diagram outlines the major steps in an this compound SILAC experiment, from cell culture to data analysis.
Caption: Workflow for this compound SILAC experiments.
Conclusion
Metabolic labeling with this compound offers a valuable approach for quantitative proteomics, especially for studies focusing on cysteine-related biology. By following the detailed protocol and paying close attention to the prevention of cysteine oxidation, researchers can obtain high-quality, reproducible data. The provided diagrams and tables serve as a guide to aid in the successful implementation of this powerful technique.
Quantification of L-Cysteine in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using L-Cysteine-d3 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in various physiological processes. It is a fundamental component of proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), and is involved in detoxification and metabolism.[1][2] The quantification of L-cysteine in plasma is essential for studying its role in health and disease, including conditions associated with oxidative stress, metabolic disorders, and in the context of drug development.
This application note details a robust and sensitive method for the quantification of L-cysteine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-cysteine-d3, to ensure high accuracy and precision. The protocol includes a straightforward sample preparation procedure involving protein precipitation, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Signaling and Metabolic Pathways
L-cysteine is a central molecule in cellular metabolism, primarily serving as a rate-limiting precursor for the synthesis of glutathione (GSH).[1][3] GSH is a critical antioxidant that protects cells from damage by reactive oxygen species. The synthesis of GSH from L-cysteine involves two ATP-dependent enzymatic steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[3][4]
Caption: Glutathione (GSH) biosynthesis from L-cysteine.
Experimental Workflow
The analytical workflow for the quantification of L-cysteine in plasma consists of sample collection and preparation, followed by instrumental analysis using LC-MS/MS and subsequent data processing.
Caption: Workflow for L-Cysteine quantification in plasma.
Materials and Methods
Reagents and Materials
-
L-Cysteine (≥98% purity)
-
This compound (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sulfosalicylic acid
-
Ultrapure water
-
Human plasma (control)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Analytical column: A reversed-phase C18 column or a HILIC column is suitable.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of L-Cysteine and this compound in a suitable solvent (e.g., 0.1% formic acid in water).
-
Working Standard Solutions: Prepare serial dilutions of the L-Cysteine stock solution to create calibration standards.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking control human plasma with known amounts of L-Cysteine.
Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, standard, or QC sample, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile (or a 30% sulfosalicylic acid solution) to precipitate proteins.[5][6]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for L-Cysteine and this compound should be optimized for the instrument being used. A representative set of transitions is provided in the table below.[7]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Cysteine | 122.0 | 76.0 |
| This compound | 125.0 | 79.0 |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this analytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µM) | Regression Model | Correlation Coefficient (r²) |
| L-Cysteine | 1 - 500 | Linear (1/x weighting) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 5 | < 15% | < 15% | ± 15% |
| Medium | 50 | < 15% | < 15% | ± 15% |
| High | 400 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Limit of Quantification
| Parameter | Value |
| Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 1 µM |
| Upper Limit of Quantification (ULOQ) | 500 µM |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of L-cysteine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and compensates for matrix effects and variability in sample processing. This application note provides a comprehensive protocol and performance characteristics to aid researchers in the implementation of this assay for various research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 7. juniperpublishers.com [juniperpublishers.com]
Application Note: Quantitative Analysis of L-Cysteine-d3 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteine is a semi-essential amino acid crucial for various physiological processes, including protein synthesis, detoxification, and antioxidant defense. The analysis of cysteine and its stable isotope-labeled counterpart, L-Cysteine-d3, is essential in pharmacokinetic studies, metabolic research, and clinical diagnostics. This compound serves as an ideal internal standard for mass spectrometric quantification of endogenous L-Cysteine, enabling accurate and precise measurements through stable isotope dilution analysis.[1]
This application note provides a detailed protocol for the sample preparation and analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to ensure high sensitivity, specificity, and reproducibility, addressing the challenges associated with the inherent instability of thiol-containing compounds like cysteine.[2]
Experimental Protocols
Materials and Reagents
-
L-Cysteine hydrochloride (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals)
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) (Waters AccQ•Tag™)
-
Acetonitrile (ACN), LC-MS grade (Fisher Scientific)
-
Formic acid (FA), LC-MS grade (Fisher Scientific)
-
Isopropanol (IPA) (Fisher Scientific)
-
Human plasma (BioIVT)
-
Ultrapure water (Milli-Q® system)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera UHPLC)[3]
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP® 6500+)[3]
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Sample Preparation
The following protocol outlines the steps for the extraction and derivatization of this compound from human plasma. Derivatization with AQC is employed to enhance the stability and chromatographic retention of the analyte.[4][5]
-
Thawing and Spiking: Thaw frozen human plasma samples at 4°C. Vortex the samples gently. In an Eppendorf tube, add 10 µL of plasma, 10 µL of ultrapure water, and 5 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).[5]
-
Protein Precipitation: Add 40 µL of cold isopropanol containing 1% formic acid to the plasma sample.[5] Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5] Centrifuge at 13,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 10 µL of the supernatant to a clean HPLC vial or a 96-well plate.[5]
-
Derivatization: Prepare the AQC derivatizing reagent according to the manufacturer's instructions. Add the AQC reagent to the supernatant. The optimal ratio of AQC to sample should be determined, but a common starting point is a 3:1 molar excess. Allow the reaction to proceed for the recommended time (typically 10 minutes at room temperature).
LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 1.7 µm) is suitable for separation.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.25 mL/min[2]
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-10 min: 2% B
-
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AQC-L-Cysteine | 292.1 | 171.1 | 20 |
| AQC-L-Cysteine-d3 | 295.1 | 171.1 | 20 |
Note: The precursor ion for AQC-derivatized cysteine is based on the addition of the AQC moiety (171 Da) to the cysteine molecule (121 Da). The d3 label adds 3 Da to the precursor mass. The common product ion at m/z 171 corresponds to the stable AQC fragment.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of amino acids, which can be expected for the described this compound assay with proper validation.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [4] |
| Accuracy | 85-115% | [6] |
| Precision (%CV) | < 15% | [6] |
| Recovery | 90-110% | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Diagram (Illustrative)
While L-Cysteine itself is part of numerous metabolic pathways, a direct signaling pathway for the analytical method is not applicable. The diagram below illustrates the logical relationship of the stable isotope dilution method.
Caption: Logic of stable isotope dilution for L-Cysteine.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciex.com [sciex.com]
- 4. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of L-Cysteine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the fragmentation pattern of L-Cysteine-d3 in mass spectrometry, making it a valuable resource for researchers and professionals in drug development and related fields. This document outlines the predicted fragmentation pathway, experimental protocols for analysis, and quantitative data presentation.
Introduction
L-Cysteine is a semi-essential amino acid with a pivotal role in various biological processes, including protein synthesis and detoxification. Its deuterated isotopologue, this compound, is frequently employed as an internal standard in quantitative mass spectrometry-based assays due to its chemical similarity to the unlabeled form and its distinct mass. Understanding the fragmentation pattern of this compound is crucial for developing robust and reliable analytical methods. This document details the predicted fragmentation of this compound and provides a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Fragmentation Pattern of this compound
In mass spectrometry, particularly with electrospray ionization (ESI), L-Cysteine and its deuterated analog, this compound, will protonate to form the molecular ions [M+H]⁺. The common labeling pattern for this compound is on the alpha and beta carbons (L-Cysteine-2,3,3-d3).[1][2][3] The collision-induced dissociation (CID) of the protonated molecular ion of L-Cysteine typically results in several characteristic fragment ions.[4][5] Based on the fragmentation of unlabeled L-Cysteine, a predicted fragmentation pattern for this compound is presented.
The primary fragmentation pathways for protonated L-Cysteine involve the neutral loss of water (H₂O), formic acid (HCOOH), and the cleavage of the C-S bond. For this compound, the masses of the fragments containing the deuterium labels will be shifted accordingly.
Table 1: Predicted m/z Values for Precursor and Fragment Ions of L-Cysteine and this compound in Positive Ion Mode ESI-MS/MS.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | Predicted Fragment Ion (m/z) |
| L-Cysteine | 122.0 | [M+H - H₂O]⁺ | 104.0 |
| [M+H - HCOOH]⁺ | 76.0 | ||
| [C₂H₄N]⁺ (from side chain cleavage) | 44.0 | ||
| This compound | 125.0 | [M+H - H₂O]⁺ | 107.0 |
| [M+H - HCOOH]⁺ | 79.0 | ||
| [C₂HD₂N]⁺ (from side chain cleavage) | 46.0 |
Note: The relative intensities of fragment ions can vary depending on the specific mass spectrometer and collision energy used.
Experimental Protocol: Analysis of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of L-Cysteine using this compound as an internal standard. The method is suitable for the analysis of amino acids in biological matrices such as plasma or cell culture media without derivatization.[6][7][8][9][10]
1. Sample Preparation (for Plasma Samples)
1.1. Thaw plasma samples on ice.
1.2. To 50 µL of plasma, add 10 µL of an internal standard solution containing this compound (concentration will depend on the expected concentration of L-Cysteine in the samples).
1.3. Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
1.4. Vortex the mixture for 30 seconds.
1.5. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
1.6. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
1.7. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
1.8. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm) is recommended for good retention of polar amino acids.[9][10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 50% B
-
5-6 min: 50% to 98% B
-
6-8 min: Hold at 98% B
-
8-8.1 min: 98% to 2% B
-
8.1-10 min: Hold at 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Cysteine: 122.0 → 76.0
-
This compound: 125.0 → 79.0
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.
Workflow and Fragmentation Diagram
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.
Caption: Experimental workflow for the quantitative analysis of L-Cysteine using this compound.
Caption: Predicted fragmentation pathway of protonated this compound.
Conclusion
This application note provides a comprehensive guide to understanding and analyzing the fragmentation pattern of this compound in mass spectrometry. The provided protocol for LC-MS/MS analysis offers a robust starting point for researchers developing quantitative assays for L-Cysteine in various biological matrices. The use of this compound as an internal standard is essential for achieving accurate and precise quantification. While the fragmentation data presented is predictive, it serves as a strong foundation for method development and optimization. It is recommended that users verify these transitions and optimize instrument parameters for their specific application.
References
- 1. L-Cysteine-2,3,3-d3 | C3H7NO2S | CID 54488946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Cysteine-15N,d3 | C3H7NO2S | CID 71315144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
Application Note & Protocol: Quantitative Analysis of L-Cysteine in Biological Matrices using L-Cysteine-d3 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-cysteine is a semi-essential sulfur-containing amino acid critical to numerous biological processes, including protein synthesis, detoxification, and the production of the potent intracellular antioxidant, glutathione.[1][2] Its role in redox homeostasis and cellular health makes it a key biomarker in various physiological and pathological states. Accurate quantification of L-cysteine in biological samples is therefore essential for research in metabolism, toxicology, and drug development.
Targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing small molecules like L-cysteine.[3] However, sample matrix effects and variability in sample preparation can compromise analytical accuracy.[4][5] The stable isotope dilution (SID) method is the gold standard for quantitative mass spectrometry. By spiking samples with a stable isotope-labeled internal standard (IS), such as L-Cysteine-d3, variations during sample preparation and analysis can be effectively normalized, ensuring robust and precise quantification.[4][6]
This document provides a detailed protocol for the targeted quantification of L-Cysteine in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Principle of the Assay
This method is based on the principle of stable isotope dilution. This compound, which is chemically identical to the endogenous L-Cysteine but has a higher mass due to the incorporation of three deuterium atoms, is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[7] The internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[4] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification is achieved, as this ratio corrects for sample-to-sample variability.[7]
L-Cysteine Metabolic Pathways
L-cysteine is synthesized in the human body primarily through the transsulfuration pathway, where methionine is converted to cysteine via several enzymatic steps. It serves as a precursor for the synthesis of glutathione (GSH), taurine, and coenzyme A, and can also be catabolized to produce pyruvate, sulfate, and hydrogen sulfide (H₂S).[1][2]
Caption: Key metabolic pathways involving L-Cysteine synthesis and catabolism.
Experimental Workflow
The overall experimental process involves sample collection, addition of the internal standard, protein precipitation, LC-MS/MS analysis, and data processing to determine the final concentration of L-Cysteine.
Caption: Overall experimental workflow from sample collection to final quantification.
Protocols
Materials and Reagents
-
L-Cysteine (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (FA, LC-MS grade)
-
Human Plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
-
L-Cysteine Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Cysteine in 10 mL of 0.1% formic acid in water.
-
This compound Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of 0.1% formic acid in water.
-
L-Cysteine Working Solutions (for Calibration Curve): Serially dilute the L-Cysteine stock solution with 0.1% formic acid in water to prepare working standards for the calibration curve (e.g., concentrations from 1 µg/mL to 200 µg/mL).
-
Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma for calibrators, pooled plasma for QCs, or individual sample plasma) to each tube.
-
For calibrators, add 5 µL of the corresponding L-Cysteine working solution. For all other samples, add 5 µL of 0.1% formic acid in water.
-
Internal Standard Addition: To every tube, add 200 µL of the internal standard working solution (5 µg/mL in methanol). The methanol also serves as the protein precipitation agent.
-
Vortex all tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (~200 µL) to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Analytical Column | HILIC-Z, 2.1 x 100 mm, 2.7 µm |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0.0 min: 95% B1.0 min: 95% B4.0 min: 50% B4.1 min: 95% B6.0 min: 95% B (End) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Cysteine | 122.0 | 76.0 | 50 | 10 |
| This compound (IS) | 125.0 | 79.0 | 50 | 10 |
Note: The precursor ion corresponds to [M+H]⁺. The product ion for cysteine typically results from the neutral loss of formic acid and ammonia.
Data Analysis and Representative Results
The acquired data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio (L-Cysteine / this compound) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically applied.[4] The concentration of L-Cysteine in QC and unknown samples is then calculated from this curve.
The following table summarizes representative performance characteristics for this assay, based on typical results for amino acid quantification using stable isotope dilution LC-MS/MS.[1]
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL in plasma |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Matrix Effect | Minimal (compensated by IS) |
| Recovery | > 85% |
Conclusion
The method described provides a robust, sensitive, and specific protocol for the quantification of L-Cysteine in human plasma. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting analytical variability, thereby ensuring high accuracy and precision.[4] This targeted metabolomics assay is well-suited for clinical research and drug development applications where reliable measurement of this critical amino acid is required.
References
- 1. mdpi.com [mdpi.com]
- 2. Online conversion calculator for many types of measurement units in laboratory and medicine practice | UnitsLab.com [unitslab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cortisol conversion calculator to nmol/L, µg/L, µg/dL, µg/100mL, µg%, ng/mL units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]
- 6. Development of high-throughput quantitative analytical method for l-cysteine-containing dipeptides by LC–MS/MS toward its fermentative production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for L-Cysteine-d3 in Protein Turnover and Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Cysteine-d3, a stable isotope-labeled amino acid, for the quantitative analysis of protein turnover and synthesis. This powerful technique, often employed in a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow, allows for the precise measurement of protein dynamics, offering critical insights into cellular homeostasis, disease mechanisms, and the efficacy of therapeutic interventions.
Introduction to this compound Labeling
This compound is a non-radioactive, "heavy" variant of the amino acid L-cysteine, where three hydrogen atoms have been replaced by deuterium. When cells are cultured in a medium containing this compound, this heavy amino acid is incorporated into newly synthesized proteins. By using mass spectrometry to distinguish between proteins containing the natural "light" cysteine and the "heavy" this compound, researchers can quantify the rates of protein synthesis, degradation, and overall turnover. This method offers a significant advantage over traditional radioactive labeling by being safer and allowing for more complex experimental designs.
Key Applications
-
Determination of Protein Half-Life: Accurately measure the rate at which proteins are degraded and replaced.
-
Drug Discovery and Development: Assess the impact of drug candidates on the synthesis and degradation of target proteins and off-target effects on the broader proteome.
-
Disease Research: Investigate alterations in protein homeostasis in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
-
Cell Biology: Understand the regulation of protein turnover in response to different stimuli, such as stress, growth factors, or nutrient availability.
Data Presentation: Protein Turnover Rates in HeLa Cells
The following table summarizes protein half-life data obtained from a pulse-SILAC experiment, a technique analogous to this compound labeling, in HeLa cells. This data illustrates the wide range of protein turnover rates within a single cell type.
| Protein ID (UniProt) | Gene Name | Protein Name | Half-life (hours)[1] |
| P0DPI2 | CALR | Calreticulin | 35.5 |
| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 23.1 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 42.1 |
| P04040 | HBA1 | Hemoglobin subunit alpha | Not Determined |
| P02768 | ALB | Albumin | 48.0+ |
| Q06830 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 15.6 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 28.9 |
| P53396 | EEF1A1 | Elongation factor 1-alpha 1 | 48.0+ |
| P08238 | HSP90AB1 | Heat shock protein HSP 90-beta | 30.2 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 48.0+ |
Note: The data presented is from a study using stable isotope-labeled arginine and lysine, but the principles and resulting data are directly comparable to what can be achieved with this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol outlines the steps for labeling cultured mammalian cells with this compound to study protein turnover.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-cysteine
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
"Light" L-Cysteine (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Media Preparation:
-
Prepare "heavy" labeling medium by supplementing the L-cysteine-deficient base medium with this compound to a final concentration of 0.2 mM (concentration may need optimization depending on the cell line).
-
Prepare "light" control medium by supplementing the L-cysteine-deficient base medium with "light" L-Cysteine to the same final concentration.
-
Add dFBS to a final concentration of 10% and other necessary supplements (e.g., glutamine, penicillin/streptomycin).
-
Filter-sterilize the media.
-
-
Cell Culture and Labeling:
-
Culture cells in the "light" medium for at least 5-6 cell divisions to ensure uniform labeling of the starting proteome.
-
For a pulse-chase experiment, switch the cells to the "heavy" medium. This initiates the incorporation of this compound into newly synthesized proteins.
-
Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) after the switch to the "heavy" medium.
-
-
Sample Harvesting and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the preparation of protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Protein lysates from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take an equal amount of protein (e.g., 50 µg) from each time point.
-
Denature the proteins by adding a denaturing agent (e.g., urea to a final concentration of 8 M).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptide samples by LC-MS/MS. The mass spectrometer will detect both the "light" and "heavy" cysteine-containing peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the ratio of heavy to light (H/L) peptides at each time point.
-
Calculate the rate of protein synthesis and degradation, and ultimately the protein half-life, from the change in the H/L ratio over time.
-
Visualization of Key Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the regulation of protein synthesis.
Caption: Experimental workflow for protein turnover analysis using this compound.
Caption: PI3K/AKT/mTOR signaling pathway regulating protein synthesis.
References
Troubleshooting & Optimization
Troubleshooting incomplete L-Cysteine-d3 metabolic labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Cysteine-d3 for metabolic labeling experiments.
Troubleshooting Guides
Question: Why is the incorporation of this compound in my cell culture incomplete?
Answer:
Incomplete labeling is a common issue in metabolic labeling experiments. Several factors can contribute to low incorporation of this compound. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Insufficient Cell Doublings: For complete labeling, it is generally recommended that cells undergo at least five doublings in the presence of the labeled amino acid.[1] This ensures that the existing unlabeled L-Cysteine is sufficiently diluted out.
-
Suboptimal this compound Concentration: The concentration of this compound in the culture medium is critical. Too low a concentration may be insufficient to compete with any residual unlabeled L-Cysteine, while excessively high concentrations can be toxic to some cell lines.[2] Refer to the table below for recommended concentration ranges.
-
Presence of Unlabeled Cysteine/Cystine: Standard culture media and serum contain unlabeled L-Cysteine and its oxidized form, L-Cystine. It is crucial to use a custom medium deficient in Cysteine and supplement it with this compound. Additionally, dialyzed fetal bovine serum (FBS) should be used to minimize the introduction of unlabeled amino acids.[1]
-
Cell Line-Specific Metabolism: Different cell lines have varying rates of amino acid uptake and metabolism. Some cell lines may have a slower turnover of proteins, requiring a longer labeling period.
-
De Novo Cysteine Synthesis: While most mammalian cells have a limited capacity for de novo cysteine synthesis, some cell lines might be able to synthesize it from methionine via the transsulfuration pathway. This can dilute the labeled cysteine pool.
Troubleshooting Workflow:
References
Optimizing L-Cysteine-d3 incorporation efficiency in SILAC
Welcome to the technical support center for optimizing L-Cysteine-d3 incorporation in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve efficient and reproducible labeling for quantitative proteomics.
Frequently Asked questions (FAQs)
Q1: What is this compound SILAC and why is it used?
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique that allows for accurate relative quantification of proteins in different cell populations by mass spectrometry (MS).[1][2][3][4][5] In this method, cells are cultured in media where a standard "light" amino acid is replaced with a "heavy," non-radioactive, stable isotope-labeled counterpart. For this compound SILAC, deuterated L-Cysteine (this compound) is the heavy amino acid.
While Arginine and Lysine are most commonly used in SILAC, L-Cysteine labeling is valuable for specific applications, such as:
-
Studying proteins with low abundance of Arginine and Lysine residues.
-
Investigating post-translational modifications on cysteine residues, like oxidation or nitrosylation.
-
Probing the synthesis and turnover of specific classes of proteins, such as metallothioneins or other cysteine-rich proteins.
Q2: What are the main challenges associated with this compound SILAC?
L-Cysteine presents unique challenges compared to Arginine and Lysine:
-
Oxidation: Cysteine is highly susceptible to oxidation in cell culture media, where two cysteine molecules can form a disulfide bond to become cystine.[6] This reduces the concentration of available L-Cysteine for protein synthesis and can impact incorporation efficiency.
-
Lower Abundance: Cysteine is one of the least abundant amino acids in proteins, which can make it more difficult to identify and quantify a sufficient number of cysteine-containing peptides for robust protein quantification.
-
Disulfide Bridges: In proteins, cysteine residues often form disulfide bridges that are critical for protein structure. These must be fully reduced and alkylated during sample preparation to ensure the cysteine-containing peptides are accessible for MS analysis.
Q3: How long does it take to achieve full incorporation of this compound?
For most cell lines, complete incorporation of heavy amino acids (>97%) requires at least five to six cell doublings.[1][2][5][7][8] This ensures that the pre-existing "light" proteins are sufficiently diluted through protein turnover and cell division.[1][2] The optimal duration should be determined empirically for your specific cell line by performing a time-course experiment and measuring the incorporation efficiency at different passages.
Q4: How can I measure the incorporation efficiency of this compound?
Incorporation efficiency is determined by mass spectrometry.[4][9]
-
Harvest a small number of cells from the "heavy" labeled population after several passages.
-
Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS data for known cysteine-containing peptides and measure the ratio of the peak intensity of the heavy (this compound labeled) peptide to the light (unlabeled) peptide.[9] The percent incorporation is calculated as: [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] * 100.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound SILAC experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or Incomplete Incorporation (<95%) | 1. Insufficient Labeling Time: The number of cell doublings was not enough to dilute the existing "light" proteome. | Continue passaging cells in the heavy medium for at least 5-6 doublings.[1][2][5][7][8] Verify the doubling time of your specific cell line. |
| 2. L-Cysteine Oxidation: L-Cysteine in the medium has oxidized to L-Cystine, reducing its availability. | Prepare fresh SILAC medium frequently and store it protected from light at 4°C.[9] Consider preparing media just before use. | |
| 3. Unlabeled Cysteine Contamination: The dialyzed fetal bovine serum (FBS) contains residual "light" L-Cysteine. | Use high-quality, extensively dialyzed FBS certified for SILAC. Test different lots of FBS for their impact on incorporation. | |
| 4. Incorrect this compound Concentration: The concentration may be too low for efficient uptake or too high, causing toxicity. | Optimize the this compound concentration. Start with the concentration found in standard media formulations and test a range to find the optimal level. | |
| High Variability in Quantification | 1. Incomplete Disulfide Bond Reduction: Disulfide bonds were not fully broken during sample preparation, leading to inconsistent peptide detection. | Ensure complete reduction and alkylation. Use a sufficient concentration of a reducing agent (e.g., DTT or TCEP) followed by an alkylating agent (e.g., iodoacetamide) in your sample preparation workflow.[9][10] |
| 2. Inconsistent Sample Mixing: The "light" and "heavy" cell populations were not mixed at a precise 1:1 ratio. | Accurately count cells from both populations using a reliable method (e.g., automated cell counter) before mixing. Mix the cell pellets before lysis to minimize downstream processing errors.[7] | |
| Cell Health Issues (Slow Growth, Low Viability) | 1. L-Cysteine Toxicity: High concentrations of L-Cysteine can be toxic to some cell lines. | Determine the optimal, non-toxic concentration of this compound by performing a dose-response experiment and monitoring cell growth and viability. |
| 2. Media Instability: Degradation of L-Cysteine or other media components over time. | Prepare media in smaller batches and use it within a short timeframe. Store media properly as recommended.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound SILAC Medium
This protocol is based on a standard DMEM formulation. Adjustments may be needed for other media types.
-
Base Medium: Start with DMEM custom-ordered to be deficient in L-Cysteine, L-Arginine, and L-Lysine.
-
Reconstitute Amino Acids:
-
To the "Light" medium bottle, add standard ("light") L-Cysteine, L-Arginine, and L-Lysine to their final recommended concentrations (see table below).
-
To the "Heavy" medium bottle, add this compound, and "light" L-Arginine and L-Lysine to the same final concentrations.
-
-
Prepare Stock Solutions: Dissolve each amino acid in PBS or media to create a sterile 1000x stock solution.[9] Note that adding acidic amino acid hydrochloride salts can cause a temporary color change in the media.[9]
-
Supplement Media: Add the amino acid stock solutions to the base media.
-
Add Serum and Other Components: Supplement both "Light" and "Heavy" media with 10% dialyzed FBS, L-Glutamine, and any other required antibiotics or growth factors.
-
Sterile Filtration: Filter the complete media through a 0.22 µm filter unit.[9]
-
Storage: Store the prepared media at 4°C, protected from light, for no more than 2-3 weeks to minimize cysteine oxidation.
| Component | Typical Final Concentration | Notes |
| L-Cysteine or this compound | 20-40 mg/L (0.17-0.33 mM) | Optimization may be required. Start with the standard concentration for your media type. |
| L-Arginine | 84 mg/L | Added to both light and heavy media unless it is also being used for labeling. |
| L-Lysine | 146 mg/L | Added to both light and heavy media unless it is also being used for labeling. |
| Dialyzed FBS | 10% (v/v) | Use a high-quality source intended for SILAC. |
Protocol 2: Cell Labeling and Incorporation Check
-
Adaptation Phase: Split a healthy, log-phase cell culture into two T-flasks. Culture one in "Light" medium and the other in "Heavy" this compound medium.
-
Passaging: Passage the cells for a minimum of five doublings, maintaining them in their respective light or heavy media.[9] Keep cells in a logarithmic growth phase (30-90% confluency).[9]
-
Incorporation Check: After the 5th or 6th passage, harvest a small aliquot of cells (~1 million) from the "Heavy" flask.
-
Sample Preparation for MS:
-
Wash the cell pellet twice with PBS.
-
Lyse the cells and extract proteins.
-
Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides to determine the incorporation efficiency as described in the FAQ section.
-
Experimental Phase: Once >97% incorporation is confirmed, proceed with your planned experiment (e.g., drug treatment).
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound SILAC.
Caption: General workflow for an this compound SILAC experiment.
Caption: Troubleshooting logic for low this compound incorporation.
Caption: The reversible oxidation of L-Cysteine to L-Cystine.
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications and Challenges of SILAC Labeling in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing L-Cysteine-d3 oxidation to L-Cystine-d6 during sample prep
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the oxidation of L-Cysteine-d3 to its dimer, L-Cystine-d6, during sample preparation. Proper handling is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound oxidation?
A1: The primary cause is the high reactivity of the thiol group (-SH) in the this compound molecule. In the presence of oxidants like dissolved oxygen, this group readily undergoes a reaction where two this compound molecules link together via a disulfide bond (-S-S-) to form one molecule of L-Cystine-d6.[1] This process is accelerated by factors such as neutral or alkaline pH, the presence of metal ions, and elevated temperatures.[2][3][4]
Q2: How does pH impact the stability of this compound solutions?
A2: pH is a critical factor in this compound stability. The rate of oxidation is significantly faster in neutral and alkaline solutions (pH ≥ 7).[2] This is because the thiol group deprotonates to form a thiolate anion (-S⁻), which is the more reactive species in the oxidation process.[5][6] Conversely, acidic conditions (pH 2-4) keep the thiol group protonated, drastically reducing the rate of oxidation.[2][7]
Q3: What role does temperature play in the oxidation process?
A3: Temperature affects the rate of most chemical reactions, including oxidation. Storing this compound solutions and performing sample preparation at low temperatures (e.g., on ice at 0-4°C) will help slow the oxidation rate.[4] Conversely, room temperature or higher will accelerate the degradation. It is also important to note that L-Cysteine can decompose at very high temperatures, so controlled, cool conditions are always recommended.[8][9]
Q4: How should I prepare and store this compound stock solutions to ensure stability?
A4: To ensure stability, stock solutions should be prepared in degassed, acidic water (pH 3-4). They should be aliquoted into single-use volumes in tightly sealed vials, flushed with an inert gas like argon or nitrogen to displace oxygen, and stored at -80°C.[10][11] This combination of low pH, low oxygen, and freezing temperature provides the best protection against oxidation.
Q5: What are the most effective additives to prevent oxidation during my experiments?
A5: Several types of additives can be used:
-
Reducing Agents: Compounds like Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) actively reverse oxidation and keep the cysteine in its reduced form.[7] TCEP is often preferred as it is more stable and less reactive with some labeling reagents.
-
Antioxidants: Ascorbic acid (Vitamin C) can be used to scavenge reactive oxygen species.[12][13]
-
Chelating Agents: EDTA can be added to bind metal ions that may catalyze the oxidation reaction.
Q6: When is it appropriate to block the thiol group with an alkylating agent?
A6: If the final analysis does not require a free thiol group, blocking it with an alkylating agent like Iodoacetamide (IAM) or N-ethylmaleimide (NEM) is the most definitive way to prevent oxidation.[14] This procedure creates a stable, covalent bond, effectively "locking" the cysteine in its reduced state.[7] This is a standard and crucial step in many quantitative proteomics workflows to prevent artificial oxidation during sample processing and analysis.[15][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of L-Cystine-d6 detected in a freshly prepared sample. | 1. High pH of Solvent: Using neutral or alkaline water/buffer.[2] 2. Dissolved Oxygen: Using solvents that have not been degassed. 3. Metal Ion Contamination: Trace metals in water or reagents are catalyzing the reaction. | 1. Use Acidic Solvents: Prepare all solutions in a buffer or water adjusted to a pH between 2 and 4. 2. Degas Solvents: Before use, sparge all liquids with an inert gas (argon or nitrogen) for 15-20 minutes. 3. Add a Chelator: Include 0.5-1 mM EDTA in your stock solutions and buffers. |
| This compound concentration decreases over the course of a multi-hour experiment. | 1. Ongoing Oxidation: The sample is exposed to air and ambient temperature for an extended period. 2. Light Exposure: Some reactions can be initiated or accelerated by light.[10] | 1. Maintain a Protective Environment: Keep samples on ice and covered whenever possible. If feasible, work in an inert atmosphere glove box. 2. Add a Reducing Agent: Supplement your reaction buffer with a reducing agent like TCEP (1-5 mM). 3. Protect from Light: Use amber-colored tubes or wrap tubes in foil.[10] |
| Inconsistent results and poor reproducibility between sample replicates. | 1. Variable Sample Handling: Inconsistent timing or exposure to air between replicates. 2. Artefactual Oxidation: Oxidation is occurring after cell lysis or sample collection but before analysis.[14] | 1. Standardize Workflow: Ensure every sample is processed with the exact same timing and procedure. 2. Immediate Thiol Blocking: If compatible with the downstream analysis, add an alkylating agent (e.g., IAM) immediately after sample collection/lysis to permanently block the thiol and prevent any further changes.[14] |
Data Summary: Factors Influencing L-Cysteine Oxidation
The following table summarizes the impact of various experimental conditions on the rate of L-Cysteine oxidation to L-Cystine.
| Parameter | Condition | Effect on Oxidation Rate | Reference(s) |
| pH | Acidic (pH 2-4) | Greatly Decreased | [2][5] |
| Neutral (pH ~7) | Moderate | [2] | |
| Alkaline (pH > 8) | Greatly Increased | [2][5] | |
| Temperature | On Ice (0-4°C) | Decreased | [4] |
| Room Temperature (~25°C) | Baseline | [17] | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Decreased | [10] |
| Ambient Air (contains O₂) | Baseline | ||
| Additives | EDTA (Chelator) | Decreased | |
| TCEP / DTT (Reducing Agents) | Greatly Decreased | [7] | |
| IAM / NEM (Alkylating Agents) | Oxidation Halted (Thiol Blocked) | [14] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Preparation: Dispense high-purity, deionized water into a clean container. Sparge the water with a steady stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Acidification: While sparging, add a small amount of concentrated acid (e.g., HCl or formic acid) to adjust the water to a final pH of 3.0.
-
Dissolution: Immediately weigh the required amount of this compound powder and dissolve it in the prepared acidic, degassed water to the target concentration (e.g., 100 mM).
-
Aliquoting and Storage: Working quickly, dispense the stock solution into single-use, low-binding microcentrifuge tubes. Before capping, flush the headspace of each tube with inert gas.
-
Freezing: Immediately freeze the aliquots and store them at -80°C. Thaw a fresh aliquot on ice for each experiment.
Protocol 2: General Sample Preparation Workflow to Minimize Oxidation
-
Pre-cool Everything: Place all buffers, solutions, and equipment (pipette tips, tubes) on ice before starting.
-
Use Stabilized Buffers: Ensure all buffers used during the sample preparation are acidic (pH < 7, ideally pH < 5 if compatible with your experiment) and have been freshly degassed. Consider adding 0.5 mM EDTA.
-
Minimize Air Exposure: Keep all sample tubes capped whenever possible. When tubes are open, try to work quickly or under a gentle stream of inert gas.
-
Maintain Low Temperature: Perform all steps, including centrifugation, at 4°C.
-
Include a Reducing Agent: If your experiment can tolerate it, add 1-2 mM TCEP to your main processing buffer to actively maintain the reduced state of this compound.
Visual Guides
Oxidation Pathway and Promoting Factors
Caption: Factors that promote the oxidation of this compound.
Decision Workflow for Sample Stabilization
Caption: Decision tree for selecting an appropriate stabilization strategy.
Recommended Sample Preparation Workflow
Caption: Step-by-step workflow to minimize this compound oxidation.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. l -Cysteine electrooxidation in alkaline and acidic media: a combined spectroelectrochemical and computational study - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26576F [pubs.rsc.org]
- 6. portlandpress.com [portlandpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antioxidant - Wikipedia [en.wikipedia.org]
- 13. Caffeic acid - Wikipedia [en.wikipedia.org]
- 14. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects with L-Cysteine-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Cysteine-d3 as an internal standard to mitigate matrix effects in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical workflow?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, primarily those involving liquid chromatography (LC-MS). Its key role is to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects.[1][2][3] By adding a known amount of this compound to all samples (calibrators, quality controls, and unknowns), the ratio of the analyte (L-Cysteine) signal to the internal standard signal is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the results by correcting for fluctuations that can occur during the analytical process.[4]
Q2: How does this compound help in mitigating matrix effects?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This can lead to ion suppression or enhancement, causing inaccurate quantification. Since this compound is structurally and chemically almost identical to the endogenous L-Cysteine, it is assumed to experience the same matrix effects. Therefore, any suppression or enhancement of the L-Cysteine signal should be mirrored by a similar change in the this compound signal. By using the ratio of the two signals, the impact of the matrix effect is normalized, leading to a more accurate measurement of the analyte concentration.
Q3: What are the recommended storage and handling conditions for this compound stock solutions?
A3: Proper storage and handling are crucial to maintain the integrity of your this compound internal standard. Stock solutions should be stored under the following conditions:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
Solutions should be stored in sealed containers, protected from light and moisture. If water is used as the solvent for the stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials. Studies have shown that cysteine and cystine concentrations can decrease over long-term storage and with repeated freeze-thaw cycles.[6]
Q4: At what concentration should I use this compound in my assay?
A4: The optimal concentration of this compound should be determined during method development and is typically in the low to mid-range of the calibration curve for the analyte. A common starting point is a concentration that provides a strong, reproducible signal without saturating the detector. It is important to ensure that the concentration is high enough to be well above the limit of detection but not so high that it contributes to the analyte signal through isotopic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as an internal standard.
Issue 1: High Variability in this compound Signal Across Samples
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Verify the calibration and performance of pipettes. For manual pipetting, ensure consistent technique. Consider using an automated liquid handler for improved precision. |
| Sample Preparation Variability | Ensure thorough mixing at each step of the sample preparation process (e.g., protein precipitation, extraction). Inconsistent extraction recovery can lead to variable internal standard response. |
| Injector Issues | Check for air bubbles in the injector syringe or sample loop. Perform an injector wash or cleaning cycle. If the problem persists, the injector may require maintenance. |
| Matrix Effects Specific to the Internal Standard | In rare cases, the matrix effect for the internal standard may differ from the analyte. This can be investigated by performing a post-extraction addition experiment. In this experiment, the internal standard is added to the sample extract after the extraction process. A comparison of the internal standard response in the post-extraction spiked sample to its response in a neat solution will reveal the extent of the matrix effect on the internal standard. |
Issue 2: this compound Signal is Suppressed or Enhanced Unpredictably
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Strong Matrix Effects | Optimize the sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[7] |
| Co-elution with Interfering Substances | Modify the chromatographic method to improve the separation of L-Cysteine and this compound from matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of chromatography column. |
| Ion Source Contamination | A dirty ion source can lead to erratic signal response. Clean the ion source according to the manufacturer's instructions. |
Issue 3: Chromatographic Shift of this compound Relative to L-Cysteine
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isotope Effect | Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts on reverse-phase columns. This is known as the "isotope effect."[8] While usually minor, a significant shift can lead to differential matrix effects. |
| Mitigation of Isotope Effect | If the chromatographic shift is problematic, consider adjusting the chromatography to minimize the separation. This could involve using a shallower gradient or a different column chemistry. In some cases, a carbon-13 labeled internal standard may exhibit less of a chromatographic shift.[8] |
Issue 4: Presence of Unlabeled L-Cysteine in the this compound Standard
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Impurity | Stable isotope-labeled standards are never 100% pure and will contain a small amount of the unlabeled analyte. |
| Assessing the Impact | Analyze a blank sample spiked only with the this compound internal standard. Monitor the signal in the mass channel for unlabeled L-Cysteine. The response should be negligible compared to the lowest calibration standard. If the contribution is significant, a higher purity internal standard may be required, or the concentration of the internal standard may need to be optimized. |
Experimental Protocols
Protocol 1: Quantitative Analysis of L-Cysteine in Human Plasma using this compound Internal Standard
1. Materials:
-
L-Cysteine
-
This compound
-
Human Plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
2. Preparation of Solutions:
-
L-Cysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cysteine in water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Cysteine stock solution with water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the Internal Standard Working Solution (10 µg/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters (Illustrative Example):
| Parameter | Condition |
| LC System | UPLC System |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 5% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | L-Cysteine: e.g., 122.0 > 76.0 |
| This compound: e.g., 125.0 > 79.0 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Presentation
Table 1: Illustrative Example of Matrix Effect Assessment for L-Cysteine with and without this compound Internal Standard Correction
This table presents hypothetical data to illustrate the effectiveness of using this compound to correct for matrix effects in different biological matrices. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. An ideal value is 100%, with values <100% indicating ion suppression and >100% indicating ion enhancement.
| Matrix | Analyte | Peak Area (Neat Solution) | Peak Area (in Matrix) | Matrix Effect (%) | Corrected Peak Area Ratio (Analyte/IS) | Corrected Matrix Effect (%) |
| Plasma | L-Cysteine | 1,000,000 | 750,000 | 75% | 1.05 | 98% |
| This compound | 950,000 | 712,500 | 75% | |||
| Urine | L-Cysteine | 1,000,000 | 1,200,000 | 120% | 0.98 | 102% |
| This compound | 950,000 | 1,140,000 | 120% | |||
| Cell Lysate | L-Cysteine | 1,000,000 | 500,000 | 50% | 1.02 | 99% |
| This compound | 950,000 | 475,000 | 50% |
This table is for illustrative purposes only. Actual results will vary depending on the specific matrix and analytical conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound internal standard signal.
Caption: Logical diagram illustrating the principle of matrix effect correction using an internal standard.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Technical Support Center: L-Cysteine-d3 Isotopic Interference Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteine-d3. It directly addresses common issues encountered during mass spectrometry-based experiments and offers detailed protocols for accurate isotopic interference correction.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound?
A1: Isotopic interference, or isotopic overlap, occurs when the isotopic distribution of the unlabeled (light) L-Cysteine overlaps with the mass-to-charge (m/z) signal of the deuterium-labeled (heavy) this compound. The natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the light L-Cysteine can produce ions with m/z values that are close to or the same as the monoisotopic peak of the this compound, leading to inaccurate quantification.
Q2: Why is correcting for isotopic interference crucial?
Q3: What are the main sources of error when using this compound?
A3: The primary sources of error include:
-
Natural Isotopic Abundance: The natural distribution of heavy isotopes in the unlabeled L-Cysteine contributes to the signal at the m/z of the labeled counterpart.
-
Isotopic Purity of the Labeled Standard: The this compound standard may not be 100% pure and could contain a small percentage of unlabeled or partially labeled molecules.
-
Deuterium Isotope Effect: Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic behavior compared to their unlabeled counterparts, leading to shifts in retention time.[1]
Q4: What is the deuterium isotope effect and how does it affect my experiment?
A4: The deuterium isotope effect refers to the change in reaction rates or physical properties of a molecule when one or more of its hydrogen atoms are replaced with deuterium. In liquid chromatography-mass spectrometry (LC-MS), this can manifest as a slight shift in retention time, with deuterated compounds often eluting slightly earlier than their non-deuterated analogs.[1] This can complicate data analysis if the peak integration windows for the light and heavy forms are not correctly aligned. Using chromatography conditions that minimize this effect or employing data analysis software that can account for such shifts is important.[2]
Troubleshooting Guides
Issue 1: Inaccurate quantification with a non-linear calibration curve.
-
Symptom: The calibration curve for your analyte using this compound as an internal standard is non-linear, particularly at high analyte-to-internal standard ratios.
-
Cause: This is often due to isotopic interference from the natural isotopes of the analyte contributing to the signal of the this compound internal standard.[3]
-
Solution:
-
Confirm Isotopic Overlap: Analyze the mass spectra of a high-concentration unlabeled L-Cysteine standard to observe the intensity of the M+1, M+2, and M+3 peaks. Compare these with the m/z of your this compound standard.
-
Use Isotopic Correction Software: Employ software such as IsoCor or IsoCorrectoR to correct for the natural isotopic abundance.[4][5][6] These tools can mathematically subtract the contribution of the natural isotopes from the signal of the labeled standard.
-
Non-Linear Calibration Fit: If software correction is not feasible, a non-linear regression model that accounts for the isotopic contribution can be used to fit the calibration curve.[3]
-
Issue 2: Shift in retention time between L-Cysteine and this compound.
-
Symptom: The light (unlabeled) and heavy (d3-labeled) L-Cysteine peaks do not co-elute perfectly from the liquid chromatography column. Deuterated peptides tend to elute slightly faster.[1]
-
Cause: The deuterium isotope effect can alter the physicochemical properties of the molecule, leading to a change in its interaction with the stationary phase of the chromatography column.[7]
-
Solution:
-
Optimize Chromatography: Experiment with different gradient profiles, mobile phase compositions, and temperatures to minimize the retention time shift. Slower gradients can sometimes improve the co-elution.
-
Adjust Integration Parameters: Ensure that the peak integration windows in your data analysis software are wide enough to capture the entire elution profile of both the light and heavy peaks.
-
Use Retention Time Alignment Algorithms: Some mass spectrometry data analysis software includes algorithms to align retention times between different runs or for light and heavy pairs, which can help to correct for minor shifts.
-
Issue 3: Unexpectedly high signal for the heavy-labeled peptide in control samples.
-
Symptom: In a SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment, you observe a significant signal for the this compound labeled peptide in your control (unlabeled) sample.
-
Cause: This can be due to incomplete labeling in your "heavy" cell population or cross-contamination between your light and heavy samples. It can also be an artifact of the data analysis if isotopic interference is not corrected.
-
Solution:
-
Verify Labeling Efficiency: Before mixing your light and heavy samples, analyze a small aliquot of your "heavy" cell lysate to ensure complete incorporation of the this compound. A labeling efficiency of >95% is generally recommended.
-
Review Sample Handling Procedures: Carefully review your experimental workflow to identify any potential points of cross-contamination between your labeled and unlabeled samples.
-
Apply Isotopic Correction: Use an isotopic correction algorithm to remove the contribution of the natural isotopes from the unlabeled sample to the heavy channel.
-
Data Presentation
Table 1: Natural Isotopic Abundance of Elements in L-Cysteine (C₃H₇NO₂S)
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Nitrogen | ¹⁴N | 99.636 |
| ¹⁵N | 0.364 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 | |
| ³⁶S | 0.01 |
Data sourced from publicly available IUPAC data and cross-referenced with values from relevant publications.[8]
Table 2: Theoretical Isotopic Distribution of Unlabeled and d3-Labeled L-Cysteine
| m/z | Unlabeled L-Cysteine (C₃H₇NO₂S) Relative Abundance (%) | This compound (C₃H₄D₃NO₂S) Relative Abundance (%) |
| M₀ (Monoisotopic) | 100.00 | 100.00 |
| M+1 | 4.30 | 4.30 |
| M+2 | 4.60 | 4.60 |
| M+3 | 0.21 | 0.21 |
Note: The relative abundances are calculated based on the natural isotopic abundances in Table 1. The M₀ for this compound will be approximately 3 Da higher than that of unlabeled L-Cysteine. The values presented here are illustrative and may vary slightly based on the specific isotopic abundances used for calculation.[8]
Experimental Protocols
Protocol 1: Isotopic Interference Correction using IsoCor Software
This protocol provides a general workflow for correcting raw mass spectrometry data for natural isotopic abundance using the IsoCor software.[5][6][9]
-
Data Acquisition: Acquire your mass spectrometry data, ensuring that the full isotopic clusters for both the light and heavy L-Cysteine-containing peptides are captured.
-
Prepare Input Files for IsoCor:
-
Measurements File: Create a tab-separated values (.tsv) file containing your raw MS data. This file should include columns for sample name, metabolite name (e.g., "L-Cysteine"), isotopologue index (0 for M₀, 1 for M+1, etc.), and the measured peak area or intensity.
-
Metabolites File: Create a .dat file that lists the metabolites to be corrected and their elemental formulas (e.g., "L-Cysteine C3H7NO2S").
-
Isotopes File: IsoCor comes with a default isotopes file containing the natural abundances of common elements. Ensure this file is present and accurate.
-
-
Run IsoCor:
-
Launch the IsoCor graphical user interface (GUI) or use the command-line interface.
-
Load your measurements file and specify the metabolite and isotope database files.
-
Define the isotopic tracer (e.g., Deuterium) and its purity if known.
-
Select the appropriate correction algorithm based on your mass spectrometer's resolution (low or high).
-
Execute the correction.
-
-
Analyze Corrected Data: The output from IsoCor will be a corrected isotopologue distribution, which represents the true abundance of the labeled species without the interference from natural isotopes. Use this corrected data for your downstream quantitative analysis.
Visualizations
Caption: Isotopic distribution overlap between unlabeled and d3-labeled L-Cysteine.
Caption: General workflow for isotopic interference correction.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Tutorials — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
Technical Support Center: Metabolic Stability of L-Cysteine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteine-d3. Our goal is to help you navigate potential challenges and ensure the successful application of this stable isotope-labeled amino acid in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell culture experiments?
A1: this compound is a stable isotope-labeled version of the amino acid L-cysteine. It is primarily used as a tracer in metabolic studies to investigate the flux of cysteine through various biochemical pathways, including protein synthesis, glutathione (GSH) production, and the generation of hydrogen sulfide (H₂S).[1] Its deuteration allows for the differentiation and quantification of cysteine-derived metabolites from their unlabeled counterparts using mass spectrometry.
Q2: How stable is this compound in cell culture media?
A2: L-cysteine, and by extension this compound, is notoriously unstable in cell culture media. It readily undergoes auto-oxidation to form L-cystine-d6, a disulfide-linked dimer, especially in the presence of metal ions like iron and copper.[2][3] This oxidation can significantly reduce the bioavailability of the intended labeled cysteine. The rate of oxidation is dependent on the specific media formulation, pH, and storage conditions.
Q3: Can cells utilize the oxidized form, L-cystine-d6?
A3: Yes, most cell lines can take up L-cystine from the media.[3] Once inside the cell, it is reduced back to L-cysteine. Therefore, even if oxidation occurs in the media, the labeled sulfur and carbon atoms from this compound can still be incorporated into cellular metabolism. However, the kinetics of uptake and reduction of cystine can differ from that of cysteine, which may influence experimental outcomes.
Q4: Will the deuterium label on this compound affect its metabolic fate or cell viability?
A4: The deuterium label on this compound is generally considered to have a minimal isotope effect on its primary metabolic pathways. The small increase in mass is unlikely to significantly alter enzyme kinetics for most reactions. However, high concentrations of any amino acid, including L-cysteine, can be toxic to some cell lines.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Incorporation of this compound into Proteins or Metabolites
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Degradation of this compound in Media | Prepare fresh media with this compound immediately before use. Avoid prolonged storage of supplemented media. Consider using a more stable cysteine derivative if oxidation is a major concern.[3] |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your media. Perform a concentration curve to determine the optimal labeling concentration for your cell line. |
| Insufficient Labeling Time | Increase the incubation time with this compound. The time required for significant incorporation will vary depending on the cell line's metabolic rate and the pathway of interest. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Poor cell viability will lead to reduced metabolic activity. |
| Analytical Sensitivity | Confirm that your mass spectrometry method is sensitive enough to detect the labeled metabolites. Optimize instrument parameters for the specific mass shift of this compound and its derivatives. |
Issue 2: High Variability in this compound Incorporation Between Replicates
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding density across all experimental wells or flasks. Variations in cell number will lead to differences in nutrient consumption and label incorporation. |
| Inconsistent Media Preparation | Prepare a single batch of this compound supplemented media for all replicates to minimize variations in concentration. |
| Edge Effects in Multi-well Plates | If using multi-well plates, be mindful of edge effects which can lead to differences in temperature and evaporation. Consider not using the outer wells for critical experiments. |
| Sample Preparation Inconsistencies | Standardize all sample preparation steps, from cell lysis to metabolite extraction, to minimize technical variability. |
Issue 3: Unexpected Labeled Metabolites Detected
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Metabolic Crosstalk | Cysteine is a central metabolite that feeds into multiple pathways.[6][7] The appearance of unexpected labeled species may reflect active, previously unconsidered metabolic routes in your cell line. Consult metabolic pathway databases like KEGG to identify potential connections.[8][9] |
| Contamination | Ensure that all reagents and labware are free from contaminants that could be metabolically labeled. |
| Isotope Scrambling | In some metabolic reactions, the deuterium label may be lost or transferred to other molecules. This is a complex issue that may require more sophisticated metabolic flux analysis to resolve. |
Data Presentation
The metabolic stability of this compound can be assessed by monitoring its conversion to L-cystine-d6 in cell culture media over time and its incorporation into intracellular metabolites. Below is a hypothetical dataset illustrating the percentage of labeled species in different cell lines after a 24-hour incubation period.
Table 1: Hypothetical Metabolic Fate of this compound in Different Cell Lines after 24 hours
| Cell Line | % this compound remaining in media | % L-cystine-d6 in media | % Intracellular this compound | % Intracellular Glutathione-d3 |
| HEK293 | 35% | 65% | 15% | 85% |
| HeLa | 40% | 60% | 20% | 80% |
| A549 | 30% | 70% | 12% | 88% |
| MCF-7 | 45% | 55% | 18% | 82% |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
-
Media Preparation: Prepare your standard cell culture medium and supplement it with this compound to the desired final concentration.
-
Incubation: Aliquot the supplemented medium into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the medium.
-
Sample Quenching: Immediately quench metabolic activity by adding a cold solvent (e.g., methanol) and snap-freeze the samples.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of this compound and L-cystine-d6.
Protocol 2: Quantification of this compound Incorporation into Intracellular Metabolites
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels and allow them to adhere and enter logarithmic growth.
-
Media Exchange: Remove the standard culture medium and replace it with medium supplemented with this compound.
-
Labeling: Incubate the cells for the desired labeling period.
-
Cell Lysis and Metabolite Extraction:
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites by LC-MS to identify and quantify labeled species such as intracellular this compound and glutathione-d3.
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound metabolic stability experiments.
Caption: Experimental workflow for a typical this compound labeling experiment.
Caption: Major metabolic fates of this compound in a cell.
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing. | Semantic Scholar [semanticscholar.org]
- 4. frontiersin.org [frontiersin.org]
- 5. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 6. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KEGG PATHWAY: Cysteine and methionine metabolism - Pseudomonas asgharzadehiana [kegg.jp]
- 9. KEGG PATHWAY Database [genome.jp]
Technical Support Center: Deuterated Standards in Mass Spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve background signal issues when using deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a deuterated internal standard in mass spectrometry?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[1][2] This allows it to be used as a reference to correct for variations during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Since the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects.[3][4] This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to precise and accurate quantification.[1]
Q2: I'm observing a significant peak at the mass of my unlabeled analyte even when I only inject the deuterated standard. What could be the cause?
This issue, often referred to as a "false positive," can arise from two main sources:
-
Incomplete Isotopic Labeling: The deuterated standard may contain a small percentage of the unlabeled form (D0) as an impurity from its synthesis.[5][6] This undeuterated species will have the same mass as your target analyte, leading to a background signal.
-
In-source Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on your standard can sometimes exchange with hydrogen atoms from the solvent (e.g., water, methanol) or other molecules present in the mass spectrometer's ion source.[2][7] This back-exchange results in the formation of the unlabeled analyte.
It is crucial to assess the isotopic purity of your deuterated standard before use.[8]
Q3: How can I minimize hydrogen-deuterium (H/D) exchange?
Minimizing H/D exchange is critical for accurate quantification. Here are several strategies:
-
Solvent Selection: Avoid storing deuterated compounds in acidic or basic solutions, as these conditions can promote H/D exchange.[2] Use deuterated solvents for sample preparation when possible, though this may not always be practical.[9][10][11][12][13][14]
-
Temperature and pH Control: Perform sample preparation and analysis at low temperatures and neutral pH to slow down the exchange rate.[15][16][17] The rate of back-exchange is minimized at low pH.[7]
-
Location of Deuterium Labels: Use standards where deuterium atoms are placed on chemically stable, non-exchangeable positions of the molecule, such as on a carbon backbone, rather than on heteroatoms like oxygen or nitrogen where they are more labile.[18]
-
Fast Chromatography: Minimize the time the standard spends in the LC system to reduce the opportunity for on-column exchange.[17]
Troubleshooting Guides
Issue 1: High Background Noise Across the Mass Spectrum
High background noise can obscure analyte peaks and lead to poor sensitivity.[19][20]
Troubleshooting Steps:
-
Solvent and Mobile Phase Check:
-
System Contamination Flush:
-
If the background persists, flush the entire LC-MS system with a series of solvents of increasing polarity to remove contaminants. A common flush sequence is isopropanol, methanol, and then water.
-
-
Check for Leaks:
-
Air leaks in the system can introduce nitrogen and other contaminants, leading to high background.[21] Check all fittings and connections.
-
-
Column Bleed Assessment:
-
Column bleed, where the stationary phase of the column degrades and elutes, can cause a rising baseline and high background, especially at higher temperatures.[21]
-
Condition the column according to the manufacturer's instructions.
-
Ensure you are operating within the column's recommended temperature limits.[21]
-
Issue 2: Poor Isotopic Purity of the Deuterated Standard
The isotopic purity of a deuterated standard can significantly impact the accuracy of your assay, particularly the lower limit of quantitation (LLOQ).[5]
Experimental Protocol: Assessing Isotopic Purity
-
Prepare a Standard Solution: Dissolve the deuterated internal standard in a suitable solvent at a known concentration.
-
Direct Infusion or LC-MS Analysis:
-
Direct Infusion: Infuse the solution directly into the mass spectrometer to obtain a stable signal.
-
LC-MS: Inject the solution onto the LC-MS system to simulate analytical conditions.
-
-
Acquire Full Scan Mass Spectrum: Acquire a high-resolution mass spectrum of the standard.
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated standard (e.g., Dn).
-
Look for peaks corresponding to partially deuterated (Dn-1, Dn-2, etc.) and undeuterated (D0) species.
-
Calculate the relative abundance of each species.
-
Data Presentation: Example of Isotopic Purity Analysis
| Isotopologue | Measured m/z | Relative Abundance (%) |
| D0 (Undeuterated) | 343.16 | 0.5 |
| D1 | 344.17 | 1.2 |
| D2 | 345.17 | 3.1 |
| D3 | 346.18 | 95.2 |
In this example, the D0 species contributes to 0.5% of the total signal, which will create a background at the mass of the unlabeled analyte.
A high percentage of the D0 isotopologue can increase the LLOQ of the assay.[5] For sensitive assays, it is recommended to use standards with high isotopic purity (ideally >99%).[18]
Visualizations
Logical Workflow for Troubleshooting High Background Signal
Caption: Troubleshooting workflow for high background noise.
Signaling Pathway of Deuterium Exchange
Caption: Factors influencing H/D exchange of deuterated standards.
References
- 1. nebiolab.com [nebiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. texilajournal.com [texilajournal.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deuterium - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What if your samples do not have deuterated solvent | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. support.waters.com [support.waters.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
Technical Support Center: L-Cysteine-d3 Stability in Long-Term Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Cysteine-d3 in long-term sample storage. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in storage a concern?
This compound is a stable isotope-labeled form of the amino acid L-Cysteine, where three hydrogen atoms have been replaced with deuterium. It is frequently used as an internal standard in mass spectrometry-based quantitative bioanalysis for pharmacokinetics, metabolomics, and clinical diagnostics. The stability of this compound is a critical concern because its degradation can lead to inaccurate quantification of the target analyte, L-Cysteine. L-Cysteine is inherently unstable due to the presence of a thiol (-SH) group, which is highly susceptible to oxidation.
Q2: What is the primary degradation pathway for this compound in biological samples?
The primary degradation pathway for this compound, similar to its unlabeled counterpart, is oxidation. The thiol group can be oxidized to form a disulfide bond with another this compound molecule, creating L-Cystine-d6. It can also form mixed disulfides with other thiol-containing molecules in the biological matrix, such as endogenous cysteine or glutathione. This oxidation can occur during sample collection, processing, storage, and analysis.
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma samples?
For long-term storage of plasma samples containing this compound, the generally recommended condition is at -80°C . Studies on the long-term stability of metabolites in human plasma have shown that while many remain stable for up to seven years at -80°C, sensitive amino acids like cysteine and cystine can still exhibit degradation over longer periods.[1][2] Storage at higher temperatures, such as -20°C, is not recommended for long-term storage due to a higher risk of degradation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the handling, storage, and analysis of samples containing this compound.
Issue 1: High variability in this compound concentration across replicate samples.
-
Potential Cause: Inconsistent sample handling and processing, leading to variable oxidation.
-
Troubleshooting Steps:
-
Standardize Collection and Processing: Ensure a consistent and rapid workflow from sample collection to freezing. Minimize the time samples spend at room temperature.
-
Immediate Stabilization: Consider immediate treatment of the plasma with a thiol-stabilizing agent. N-ethylmaleimide (NEM) can be used to alkylate the thiol group of this compound, preventing its oxidation. However, this will alter the mass of the analyte, so the analytical method must be adjusted accordingly.
-
Controlled Thawing: Thaw samples uniformly and just prior to analysis. Thawing on ice is generally recommended to minimize degradation.
-
Issue 2: Decrease in this compound concentration after repeated freeze-thaw cycles.
-
Potential Cause: Oxidation of this compound is accelerated by the physical and chemical stresses of freezing and thawing. Studies have shown that disulfide-containing compounds like cystine can decrease with multiple freeze-thaw cycles, and the same principle applies to the precursor, cysteine.[2]
-
Troubleshooting Steps:
-
Aliquot Samples: Upon initial processing, aliquot plasma samples into single-use volumes. This avoids the need for repeated freeze-thaw cycles of the entire sample.
-
Limit Freeze-Thaw Cycles: If aliquoting is not possible, the number of freeze-thaw cycles should be minimized and validated during method development. It is generally recommended to limit freeze-thaw cycles to three or fewer.
-
Issue 3: Poor chromatographic peak shape or low signal intensity for this compound during LC-MS/MS analysis.
-
Potential Cause: L-Cysteine can be challenging to analyze via LC-MS due to its polar nature and potential for interaction with metal surfaces in the HPLC and mass spectrometer.
-
Troubleshooting Steps:
-
Use Metal-Free Components: Employ PEEK or other metal-free tubing, fittings, and columns to minimize analyte interaction with metal surfaces.
-
Optimize Mobile Phase: The pH and composition of the mobile phase are critical. Acidic mobile phases (e.g., containing 0.1% formic acid) are commonly used to improve peak shape and ionization efficiency in positive ion mode.
-
Consider Derivatization: If direct analysis is problematic, consider derivatization of the thiol group to improve chromatographic retention and detection sensitivity.
-
Quantitative Data Summary
The following table summarizes the expected stability of L-Cysteine under different storage conditions based on available literature for endogenous cysteine. While specific data for this compound is limited, its stability is expected to be very similar to its non-labeled counterpart.
| Storage Condition | Duration | Analyte | Matrix | Stability Outcome | Reference |
| -80°C | Up to 7 years | General Metabolites | Human Plasma | Most metabolites are stable. | [1][2] |
| -80°C | > 7 years | Cysteine, Cystine | Human Plasma | Significant decrease in concentration observed. | [1][2] |
| -20°C | Long-term | General Metabolites | Human Plasma | Not recommended; higher degradation rates compared to -80°C. | |
| 4°C | 24 hours | Cystine | Human Serum | Decrease in concentration. | [2] |
| Freeze-Thaw Cycles | Multiple Cycles | Cystine | Human Serum | Decrease in concentration. | [2] |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in Human Plasma
This protocol outlines a typical experiment to evaluate the long-term stability of this compound in fortified human plasma samples.
1. Materials and Reagents:
-
This compound (certified reference material)
-
Control human plasma (K2EDTA as anticoagulant is recommended)
-
L-Cysteine (for calibration standards and quality controls)
-
Stable isotope-labeled internal standard for L-Cysteine (e.g., L-Cysteine-¹³C₃,¹⁵N₁)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solution (e.g., 10% trichloroacetic acid in water or cold acetonitrile/methanol)
-
Microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with PBS to achieve the desired spiking concentrations.
-
Prepare stock and working solutions for the analytical standards (L-Cysteine) and the internal standard.
3. Sample Preparation for Stability Study:
-
Thaw control human plasma on ice.
-
Spike the plasma with the this compound working solution to achieve low and high concentration levels (e.g., representing typical low and high points of a calibration curve).
-
Gently vortex the spiked plasma pools to ensure homogeneity.
-
Aliquot the spiked plasma into microcentrifuge tubes for each time point and storage condition.
4. Storage Conditions and Time Points:
-
Time Zero (T₀): Immediately analyze a set of freshly prepared spiked plasma samples to establish the baseline concentration.
-
Long-Term Storage: Store aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Time Points: Analyze the stored samples at predetermined intervals (e.g., 1, 3, 6, 12, and 24 months).
5. Sample Analysis (LC-MS/MS):
-
At each time point, retrieve the required number of aliquots from storage and thaw them on ice.
-
Perform protein precipitation by adding a pre-determined volume of cold protein precipitation solution.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
6. Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Determine the stability by comparing the mean concentration at each time point to the mean concentration at T₀.
-
The analyte is considered stable if the mean concentration is within ±15% of the T₀ concentration.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound in plasma.
References
Improving signal-to-noise ratio for L-Cysteine-d3 in LC-MS
Welcome to the technical support center for the LC-MS analysis of L-Cysteine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve a high signal-to-noise ratio for this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal-to-noise ratio for my this compound analyte. What are the most common causes?
A low signal-to-noise (S/N) ratio for this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample stability, chromatographic conditions, and mass spectrometer settings. L-Cysteine is prone to oxidation, forming cystine (a dimer), which will not be detected at the m/z of this compound, thereby reducing your signal.[1] Additionally, poor ionization efficiency in the MS source and suboptimal chromatographic peak shape can significantly impact signal intensity and increase baseline noise.
Q2: How can I prevent the oxidation of this compound during sample preparation and analysis?
To prevent the oxidation of the thiol group in this compound, derivatization is a highly recommended strategy. This involves reacting the thiol group with a specific reagent to form a stable derivative. This not only prevents oxidation but can also improve chromatographic retention and ionization efficiency.[2][3] Common derivatizing agents include monobromobimane (mBBr) and N-ethylmaleimide (NEM).[2][4]
Q3: What are the recommended mobile phase compositions for analyzing this compound?
For reversed-phase LC-MS analysis of polar compounds like this compound, a mobile phase consisting of water with an organic modifier (typically acetonitrile or methanol) and an additive to aid ionization is recommended. Formic acid is a common and effective additive for promoting protonation and achieving good signal in positive ion mode.[3][5] Ammonium formate can also be used and may offer benefits in terms of peak shape and stability.[6] It is crucial to use high-purity, LC-MS grade solvents and additives to minimize background noise.[3]
Q4: Which ionization mode, positive or negative, is better for this compound analysis?
L-Cysteine contains both an acidic carboxylic acid group and a basic amine group, allowing it to be ionized in either positive or negative mode. However, positive ion mode electrospray ionization (ESI) is generally preferred for amino acids as it often provides better sensitivity. In positive mode, the molecule is typically detected as the protonated molecular ion [M+H]+.
Q5: I am seeing significant ion suppression in my analysis. How can I mitigate this?
Ion suppression is a common issue in LC-MS, particularly when analyzing complex biological samples. It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest. To mitigate ion suppression, consider the following:
-
Improve chromatographic separation: Ensure that this compound is well-resolved from other matrix components.
-
Optimize sample preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances.
-
Dilute the sample: If the concentration of matrix components is high, dilution can reduce their impact on ionization.
-
Use a stable isotope-labeled internal standard: While you are analyzing a deuterated form, if you were quantifying endogenous L-cysteine, the use of this compound as an internal standard would be a good practice to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Low Signal Intensity
Detailed Steps:
-
Sample Preparation and Stability:
-
Question: Is your this compound degrading or oxidizing before analysis?
-
Action: Implement a derivatization step to protect the thiol group. A detailed protocol for derivatization with monobromobimane is provided below. Ensure samples are kept at low temperatures and exposure to air is minimized.
-
-
Mass Spectrometry Parameters:
-
Question: Are your mass spectrometer settings optimized for this compound?
-
Action: Infuse a standard solution of derivatized this compound directly into the mass spectrometer to optimize source parameters (e.g., gas temperatures, spray voltage) and compound-specific parameters like declustering potential (DP) and collision energy (CE) for your MRM transitions. Refer to the tables below for starting parameters.
-
-
Liquid Chromatography Conditions:
-
Question: Is your chromatography providing a sharp, well-defined peak?
-
Action:
-
Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives. Experiment with the concentration of your mobile phase additive (e.g., 0.1% vs 0.2% formic acid) to find the optimal balance between peak shape and ionization.
-
Column: Verify that your LC column is not degraded. Poor peak shape (tailing or fronting) can decrease the signal-to-noise ratio. A C18 column is a common choice for this type of analysis.[2][3]
-
-
Issue 2: Poor Peak Shape
Detailed Steps:
-
Column Health:
-
Question: Is your column performing optimally?
-
Action: Flush the column with a strong solvent to remove any contaminants. Monitor the backpressure; a sudden increase may indicate a clog. Ensure sufficient time for column equilibration between injections.
-
-
Mobile Phase:
-
Question: Is your mobile phase prepared correctly?
-
Action: Prepare fresh mobile phase daily. Inconsistent mobile phase composition can lead to peak shape issues. Verify the concentration of your additive (e.g., formic acid). The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound.
-
-
Injection Solvent:
-
Question: Is your injection solvent compatible with the mobile phase?
-
Action: The injection solvent should ideally be weaker than the initial mobile phase conditions to ensure good peak focusing at the head of the column. Injecting in a solvent that is too strong can cause peak distortion.
-
Experimental Protocols
Protocol 1: Derivatization of this compound with Monobromobimane (mBBr)
This protocol is adapted for LC-MS applications and aims to produce a stable, fluorescent derivative of this compound, which also enhances chromatographic retention and ionization efficiency.
-
Reagent Preparation:
-
Derivatization Buffer: Prepare a 50 mM HEPES buffer and adjust the pH to 8.0.
-
mBBr Solution: Prepare a 10 mM solution of monobromobimane in acetonitrile. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.
-
Stopping Reagent: Prepare a 1 M solution of methanesulfonic acid or a 5% solution of formic acid in water.
-
-
Derivatization Procedure:
-
To 50 µL of your sample (containing this compound), add 50 µL of the derivatization buffer.
-
Add 20 µL of the 10 mM mBBr solution.
-
Vortex the mixture gently and incubate at room temperature for 20 minutes in the dark.
-
Stop the reaction by adding 20 µL of the stopping reagent.
-
Vortex the final solution and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Data Presentation
Table 1: Recommended Starting LC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Use LC-MS grade water and formic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Use LC-MS grade acetonitrile and formic acid. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and desired run time. |
| Gradient | Start at 2-5% B, ramp to 95% B | Optimize the gradient to ensure separation from interferences. |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Positive Electrospray (ESI+) | Generally provides better sensitivity for amino acids. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For optimal selectivity and sensitivity in quantitative analysis. |
Table 2: Example MRM Transitions and Optimized MS Parameters for Amino Acids (Starting Point for this compound)
The following table provides examples of optimized MS parameters for naturally occurring amino acids. These can serve as a starting point for the optimization of this compound. The exact values for this compound will need to be determined empirically on your specific instrument.
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Cysteine | 122.0 | 76.0 | 40 | 15 |
| Alanine | 90.1 | 44.1 | 35 | 18 |
| Valine | 118.1 | 72.1 | 45 | 20 |
| Leucine | 132.1 | 86.1 | 50 | 22 |
Note: For this compound, the precursor ion m/z will be higher by 3 Da (125.0). The product ion m/z may or may not shift depending on the location of the deuterium labels in the fragment ion. This will need to be determined during method development.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: L-Cysteine-d3 Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic separation of L-Cysteine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, including tailing, fronting, or splitting, can arise from several factors:
-
Analyte Instability: L-Cysteine, and by extension this compound, is susceptible to oxidation, readily forming the disulfide dimer L-Cystine-d6 in solution, especially at neutral or alkaline pH.[1][2] This can lead to the appearance of multiple peaks or broad, distorted peaks.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization state and stability of this compound. Alkaline conditions are generally unfavorable for the analysis of cysteine.[3]
-
Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent with a significantly higher elution strength than the mobile phase can cause peak distortion.[4]
-
Secondary Interactions with the Column: Residual silanol groups on silica-based columns can interact with the amine group of this compound, leading to peak tailing.[5][6]
-
System Dead Volume: Excessive dead volume in the HPLC system, for instance, from poorly connected tubing or fittings, can cause peak broadening and distortion.[4]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[5]
Q2: I am observing a second peak in my chromatogram. What could it be?
The most likely identity of the second peak is the oxidized dimer, L-Cystine-d6. L-Cysteine is unstable in solution and can dimerize to cystine, particularly at pH 7.4 and in the presence of metal ions.[1] To confirm this, you can try preparing your sample in an acidic buffer and minimizing exposure to air.
Q3: What is the recommended starting pH for the mobile phase?
For underivatized this compound, an acidic mobile phase with a pH around 2.0 is often recommended to achieve good peak shape.[3] It is advisable to perform a pH scouting experiment to determine the optimal pH for your specific column and system.
Q4: Should I consider derivatization for this compound analysis?
Yes, derivatization is a highly recommended strategy to improve the chromatographic separation and detection of this compound. Derivatization can:
-
Improve analyte stability.
-
Enhance chromatographic retention and peak shape.
-
Increase detection sensitivity, especially for fluorescence or MS/MS detection.
Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) used in conjunction with a thiol, such as N-isobutyryl-cysteine.[7]
Q5: What type of column is best suited for this compound analysis?
While standard C18 columns can be used, they may not always provide the best results due to potential secondary interactions.[3] Consider the following options:
-
Diol-bonded silica columns: These have been reported to provide good peak shape for cysteine.[3]
-
Metal-free or PEEK-lined columns: L-Cysteine is sensitive to metals, which can be present in stainless steel columns and frits. Using a metal-free column can prevent interactions that lead to poor peak shape.[8]
-
Columns with advanced endcapping: Columns that are thoroughly end-capped will have fewer free silanol groups, reducing the potential for peak tailing.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor chromatographic separation of this compound.
Problem: Peak Tailing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to suppress silanol activity. Use a mobile phase additive like triethylamine (TEA). Switch to a highly end-capped or a non-silica-based column.[5][6] | Improved peak symmetry. |
| Column Contamination | Backflush the column with a strong solvent. If the problem persists, replace the column.[5] | Sharper, more symmetrical peaks. |
| Dead Volume | Check all tubing connections for gaps. Ensure proper ferrule depth. Use pre-cut capillaries to minimize dead volume.[4][5] | Reduced peak broadening and improved symmetry. |
Problem: Peak Fronting
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Overload | Reduce the injection volume or the concentration of the sample. | Symmetrical, Gaussian peak shape. |
| Sample Solvent/Mobile Phase Mismatch | Prepare the sample in the initial mobile phase or a weaker solvent.[4] | Improved peak shape. |
Problem: Split Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Bed Deformation | Reverse the column and flush with a strong solvent. If the problem persists, the column may be damaged and need replacement.[5] | A single, sharp peak. |
| Sample Degradation | Prepare fresh samples in an acidic diluent and analyze them immediately. Consider derivatization to improve stability.[1][2] | A single peak corresponding to the derivatized or underivatized this compound. |
| Injection Solvent Incompatibility | Ensure the sample is dissolved in the mobile phase or a weaker solvent.[5] | A single, well-formed peak. |
Problem: Broad Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Dead Volume | Inspect and correct all connections between the injector, column, and detector.[4] | Sharper peaks and improved resolution. |
| Slow Elution | Increase the organic content of the mobile phase for faster elution. Note that this may compromise separation.[4] | Narrower peaks. |
| Column Inefficiency | Replace the column with a new one of the same type or a column with smaller particles. | Increased peak efficiency and narrower peaks. |
Experimental Protocols
Protocol 1: Underivatized this compound Analysis by HPLC-UV
This protocol is a starting point for the analysis of underivatized this compound. Optimization will likely be required.
-
Column: Diol-bonded silica column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 0-10 min, 5-30% B; 10-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a final concentration of 100 µg/mL. Prepare fresh and analyze immediately.
Protocol 2: Derivatization of this compound with OPA/IBLC for Fluorescence Detection
This protocol describes a pre-column derivatization procedure to enhance the detection and separation of this compound.
-
Reagents:
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of N-isobutyryl-L-cysteine (IBLC).
-
Sample Diluent: 0.1 M HCl
-
-
Derivatization Procedure:
-
Dilute the this compound sample with the sample diluent.
-
In an autosampler vial, mix 50 µL of the diluted sample with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase:
-
A: 25 mM Sodium Acetate, pH 6.0
-
B: Methanol
-
-
Gradient: Optimize for separation of the derivatized analyte. A starting point could be 0-20 min, 10-70% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)
-
Injection Volume: 20 µL
-
Data Presentation
Table 1: Troubleshooting Summary for Poor Peak Shape
| Problem | Primary Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH; use end-capped column. |
| Peak Fronting | Sample overload | Reduce injection volume or sample concentration. |
| Split Peaks | Column bed degradation/Sample instability | Replace column; prepare fresh sample in acidic diluent. |
| Broad Peaks | Excessive dead volume | Check and optimize system connections. |
Table 2: Comparison of Analytical Approaches
| Parameter | Underivatized Analysis | Derivatized Analysis (OPA/IBLC) |
| Sensitivity | Lower | Higher |
| Selectivity | Lower | Higher |
| Stability of Analyte | Prone to oxidation | Improved stability |
| Method Complexity | Simpler | More complex (requires derivatization step) |
| Recommended Detector | UV (210 nm) | Fluorescence (Ex: 340 nm, Em: 450 nm) |
Visualizations
Caption: Troubleshooting workflow for poor this compound separation.
Caption: Oxidation of this compound to L-Cystine-d6.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. silicycle.com [silicycle.com]
- 6. lcms.cz [lcms.cz]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
L-Cysteine-d3 vs. 13C-Labeled L-Cysteine: A Comparative Guide for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. L-cysteine, a semi-essential amino acid, plays a pivotal role in protein synthesis, redox homeostasis, and the production of vital metabolites such as glutathione and taurine. Understanding its metabolic fate is crucial for various fields, including cancer research, neurobiology, and drug development. This guide provides a comprehensive comparison of two commonly used stable isotope tracers for L-cysteine: deuterium-labeled L-Cysteine (L-Cysteine-d3) and carbon-13-labeled L-Cysteine (13C-labeled L-Cysteine).
Principles of Metabolic Tracing with Stable Isotopes
Metabolic tracing involves the introduction of a labeled substrate (tracer) into a biological system and monitoring the incorporation of the isotope into downstream metabolites. This allows researchers to map metabolic pathways, quantify flux rates, and identify metabolic reprogramming in disease states. The choice of isotope, whether deuterium (a heavy isotope of hydrogen) or carbon-13 (a heavy isotope of carbon), can significantly impact the experimental outcome and interpretation of data.
Comparison of this compound and 13C-labeled L-Cysteine
The selection of an appropriate tracer is a critical step in designing a metabolic tracing experiment. The following table summarizes the key characteristics of this compound and 13C-labeled L-Cysteine to aid in this decision-making process.
| Feature | This compound | 13C-labeled L-Cysteine |
| Tracer Principle | Incorporation of deuterium atoms into cysteine and its downstream metabolites. | Incorporation of carbon-13 atoms into the carbon skeleton of cysteine and its metabolites. |
| Kinetic Isotope Effect (KIE) | Potentially significant. The doubling of the mass of hydrogen can lead to a seven-fold difference in reaction rates, potentially altering metabolic fluxes. | Generally considered negligible, with minimal impact on enzymatic reaction rates and metabolic pathways. |
| Analytical Detection (Mass Spec) | Can be challenging due to the potential for H/D exchange in the ion source and complex fragmentation patterns. | Straightforward detection with clear mass shifts for each incorporated 13C atom. Well-established fragmentation patterns. |
| Metabolic Scrambling/Loss of Label | Deuterium on certain positions can be lost through exchange with protons in aqueous environments, leading to an underestimation of labeling. | The carbon backbone is stable, and the 13C label is not readily lost through exchange reactions. |
| Cost | Generally lower cost per gram compared to 13C-labeled compounds. | Typically more expensive due to the enrichment process. |
| Information Gained | Can provide insights into reactions involving C-H bond cleavage. | Provides a direct measure of the contribution of the tracer to the carbon backbone of metabolites. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for metabolic tracing experiments using 13C-labeled L-Cysteine, which can be adapted for this compound with specific considerations.
Experimental Protocol: 13C-L-Cysteine Metabolic Tracing in Cultured Cells
This protocol is based on established methods for stable isotope tracing in cell culture.
1. Cell Culture and Labeling:
-
Culture cells of interest to mid-exponential growth phase in standard culture medium.
-
Prepare labeling medium by supplementing base medium (e.g., DMEM) lacking unlabeled cysteine with a known concentration of 13C-labeled L-Cysteine (e.g., U-13C3-L-Cysteine).
-
Wash cells with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.
-
Incubate cells in the labeling medium for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex the suspension vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
3. Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Identify and quantify the mass isotopologues of cysteine and its downstream metabolites (e.g., glutathione, taurine) based on their mass-to-charge ratio (m/z) and retention times.
Considerations for this compound:
-
H/D Exchange: During sample preparation and analysis, care must be taken to minimize the exchange of deuterium with protons from solvents. This may involve using deuterated solvents where possible.
-
Chromatography: Deuteration can sometimes slightly alter the retention time of a compound compared to its unlabeled counterpart. Chromatographic methods may need to be adjusted accordingly.
-
Mass Spectrometry: The interpretation of mass spectra may be more complex due to potential in-source H/D exchange and overlapping isotopic patterns.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs.
Caption: Key metabolic pathways of L-Cysteine.
Caption: General experimental workflow for metabolic tracing.
Caption: Decision-making for tracer selection.
Conclusion
The choice between this compound and 13C-labeled L-Cysteine for metabolic tracing depends on the specific research question, analytical capabilities, and budget. For studies aiming to accurately trace the carbon skeleton of cysteine through metabolic pathways and quantify metabolic fluxes with minimal perturbation, 13C-labeled L-Cysteine is the superior choice due to its negligible kinetic isotope effect and straightforward analytical detection. While this compound offers a more cost-effective alternative and can be useful for investigating specific enzymatic reactions involving C-H bond cleavage, researchers must be cautious of the potential for significant kinetic isotope effects and analytical complexities that could influence the interpretation of the results. Careful consideration of these factors will ensure the selection of the most appropriate tracer to generate robust and reliable data in the study of L-cysteine metabolism.
Validating L-Cysteine-d3 as a Reliable Internal Standard for Cysteine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cysteine, a semi-essential amino acid, is critical in various fields of research, including drug development, due to its pivotal role in protein synthesis, antioxidant defense, and cellular metabolism. In mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. This guide provides a comprehensive comparison of L-Cysteine-d3 with other common internal standards for cysteine quantification, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C). This near-identical chemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, thus providing the most accurate normalization.[1][2]
This compound: A Robust Choice for Cysteine Quantification
This compound is a deuterated form of L-cysteine and serves as an excellent internal standard for its quantification. Its chemical and physical properties closely mimic those of endogenous L-cysteine, allowing it to effectively compensate for variations during sample preparation and analysis.
Performance Characteristics of Deuterium-Labeled Cysteine
While a comprehensive validation study specifically for this compound was not found in the public domain, a study on the closely related D-cysteine quantification using D-cysteine-3,3-d2 as an internal standard provides valuable insights into the expected performance of deuterated cysteine standards.
Table 1: Performance Characteristics of D-cysteine-3,3-d2 as an Internal Standard for D-cysteine Quantification [3]
| Parameter | Performance |
| Linearity Range | 0.300–100.000 µmol/L |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Intra-day Precision (CV) | < 8% |
| Inter-day Precision (CV) | < 8% |
| Accuracy (Trueness) | Mean recovery within acceptable limits |
| Limit of Detection (LOD) | 0.15–0.20 µmol/L |
| Limit of Quantitation (LOQ) | 0.30–0.55 µmol/L |
These results demonstrate the high level of accuracy, precision, and linearity that can be achieved with a deuterium-labeled cysteine internal standard.
Comparison with Alternative Internal Standards
While this compound is a reliable choice, other internal standards are also used for cysteine quantification. The selection of an appropriate internal standard depends on the specific requirements of the assay, including cost, availability, and the desired level of accuracy.
¹³C-Labeled L-Cysteine
Carbon-13 labeled L-cysteine is another excellent option for an internal standard.
Advantages over Deuterium-Labeled Standards:
-
Co-elution: ¹³C-labeled standards are more likely to perfectly co-elute with the native analyte in liquid chromatography, as the mass difference has a negligible effect on retention time. Deuterated compounds can sometimes exhibit slight chromatographic shifts.[2]
-
Stability: There is no risk of deuterium-hydrogen exchange, which can occasionally occur with deuterated standards under certain conditions.[2]
Disadvantages:
-
Cost: ¹³C-labeled standards are generally more expensive to synthesize than their deuterated counterparts.[4]
Structural Analogs (e.g., Norvaline)
Structural analogs are compounds that are chemically similar but not identical to the analyte. Norvaline is a commonly used internal standard for the analysis of multiple amino acids, including cysteine.
Advantages:
-
Cost-Effective: Structural analogs are typically less expensive than stable isotope-labeled standards.
-
Availability: They are often readily available from chemical suppliers.
Disadvantages:
-
Differential Ionization: Structural analogs may not have the same ionization efficiency as the analyte, which can lead to less accurate quantification, especially in the presence of significant matrix effects.
-
Chromatographic Separation: They will have a different retention time from the analyte, meaning they do not co-elute and may experience different matrix effects.
Table 2: Performance of Norvaline as an Internal Standard for Cysteine Quantification [5][6]
| Parameter | Performance |
| Linearity Range (for Cysteine) | 0.5–250 µM |
| Correlation Coefficient (r²) | High (data for specific amino acids show R² > 0.99) |
| Intra-day Precision (RSD) | Low %RSD (data for various amino acids show good repeatability) |
| Inter-day Precision (RSD) | Low %RSD (data for various amino acids show good repeatability) |
While norvaline can provide acceptable performance, the use of a stable isotope-labeled internal standard like this compound is generally recommended for the most accurate and reliable quantification of cysteine.
Experimental Workflow for Cysteine Quantification
The following diagram illustrates a typical experimental workflow for the quantification of cysteine in a biological matrix using an internal standard.
Caption: Experimental workflow for cysteine quantification.
Detailed Experimental Protocol
This protocol provides a general methodology for the quantification of cysteine in human plasma using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
L-Cysteine
-
This compound
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (control)
2. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of L-Cysteine (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1% formic acid in water).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare working standard solutions of L-Cysteine by serial dilution of the stock solution to create a calibration curve (e.g., ranging from 0.1 to 100 µg/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL).
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the working internal standard solution (this compound).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate cysteine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both L-Cysteine and this compound.
5. Data Analysis:
-
Integrate the peak areas for both the analyte (L-Cysteine) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Cysteine standards.
-
Determine the concentration of L-Cysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The use of an internal standard is based on a logical relationship to ensure accurate quantification.
Caption: Logic of internal standard use for quantification.
Conclusion
This compound is a highly reliable internal standard for the quantification of cysteine by LC-MS/MS. Its performance is expected to be comparable to or better than other stable isotope-labeled standards and superior to structural analogs. The use of this compound effectively compensates for analytical variability, leading to accurate and precise measurement of cysteine concentrations in complex biological matrices. For researchers and drug development professionals requiring the highest level of confidence in their quantitative data, this compound represents an excellent choice.
References
A Researcher's Guide: Deuterated vs. Non-Deuterated Amino Acids in NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the complexities of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, the choice between using deuterated and non-deuterated amino acids is a critical decision that significantly impacts spectral quality and the feasibility of structural and dynamic studies, particularly for larger proteins. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in making informed decisions for your research.
The fundamental advantage of using deuterated amino acids lies in the reduction of strong dipolar interactions between protons (¹H). In larger molecules, these interactions lead to rapid signal decay (transverse relaxation), resulting in broad spectral lines and poor resolution, a phenomenon that scales with molecular weight.[1][2] By replacing non-exchangeable protons with deuterium (²H), these dipolar interactions are significantly attenuated, leading to longer relaxation times, narrower linewidths, and a substantial improvement in both spectral resolution and sensitivity.[2][3] This is particularly crucial for advanced NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), which are designed to study high-molecular-weight systems and rely on a deuterated background to achieve their full potential.[4][5][6]
Quantitative Comparison of Performance
The benefits of deuteration can be quantitatively assessed by comparing key NMR parameters between protonated and deuterated samples. While specific values can vary depending on the protein, spectrometer field strength, and experimental conditions, the general trends are consistently observed.
| Parameter | Non-Deuterated Amino Acids | Deuterated Amino Acids | Rationale for Improvement |
| ¹H Transverse Relaxation Rate (R₂) | High | Low | Reduced ¹H-¹H dipolar coupling significantly slows down transverse relaxation.[1][5] |
| ¹⁵N Transverse Relaxation Rate (R₂) | Moderately High | Lower | While less pronounced than for ¹H, deuteration reduces the ¹H-¹⁵N dipolar contribution to ¹⁵N relaxation.[5] |
| Spectral Resolution | Poor for >25 kDa proteins | Significantly Improved | Narrower linewidths due to slower relaxation lead to better separation of signals.[2][3] |
| Signal-to-Noise (S/N) Ratio | Lower, especially for large proteins | Markedly Improved | Slower signal decay allows for longer acquisition times and results in stronger signals relative to noise.[3] |
| Applicable Molecular Weight Range | Generally limited to <25 kDa | Extends to >100 kDa, especially with TROSY | Overcomes the size limitations imposed by rapid relaxation in protonated samples.[2][6][7] |
Experimental Protocols
Protein Expression and Isotope Labeling
A standard approach for producing deuterated proteins for NMR studies involves expression in E. coli grown in a deuterated medium.
Objective: To express a protein of interest with a high level of deuterium incorporation for subsequent NMR analysis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium prepared with deuterium oxide (D₂O) (>99%).[8][9]
-
Deuterated glucose (¹²C₆²H₇-glucose or ¹³C₆²H₇-glucose) as the primary carbon source.[8]
-
¹⁵NH₄Cl as the sole nitrogen source for ¹⁵N labeling.
-
Standard antibiotics and Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Protocol:
-
Adaptation: Gradually adapt the E. coli cells to the D₂O-based M9 medium over several stages of pre-cultures with increasing D₂O concentrations to mitigate the toxic effects of deuterium.
-
Growth: Grow the adapted cells in the final D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl at 37°C with vigorous shaking.
-
Induction: Once the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue cell growth at a reduced temperature (e.g., 18-25°C) for 12-24 hours to enhance proper protein folding.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography). The level of deuteration can be assessed by mass spectrometry.[10]
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Objective: To prepare a stable and homogeneous protein sample suitable for NMR data acquisition.
Materials:
-
Purified deuterated or non-deuterated protein.
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5). The buffer components should be dissolved in D₂O for the final sample to provide a lock signal for the spectrometer.[11][12][13]
-
5% (v/v) D₂O is typically added to H₂O-based samples for the lock.
-
Internal standard for chemical shift referencing (optional, e.g., DSS or TSP).[13]
Protocol:
-
Concentration: Concentrate the purified protein to the desired concentration, typically in the range of 0.1 to 1.0 mM.[7]
-
Buffer Exchange: Exchange the protein into the final NMR buffer. This can be achieved through dialysis or repeated concentration and dilution steps using a centrifugal concentrator.
-
Final Sample Preparation: Dissolve the final protein sample in the NMR buffer, ensuring the final solvent contains at least 5-10% D₂O for the deuterium lock signal.[13]
-
Filtration: Filter the sample through a 0.22 µm filter to remove any precipitates or aggregates.[12]
-
Transfer to NMR Tube: Carefully transfer the filtered sample into a clean, high-quality NMR tube to the appropriate height.[12]
Visualizing the Workflow and Comparison
To better illustrate the processes and logical distinctions, the following diagrams are provided.
Conclusion
The use of deuterated amino acids in NMR spectroscopy is a powerful and often essential strategy for overcoming the challenges associated with studying large biomolecules. By mitigating the effects of ¹H-¹H dipolar coupling, deuteration leads to significant improvements in spectral quality, enabling the detailed structural and dynamic characterization of proteins that would otherwise be intractable by solution NMR. While the cost and complexity of producing deuterated proteins are higher, the substantial gains in data quality and the expanded scope of addressable biological systems make it an indispensable tool for modern structural biology and drug discovery.
References
- 1. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration | Peak Proteins [peakproteins.com]
- 4. ovid.com [ovid.com]
- 5. pnas.org [pnas.org]
- 6. Methyl labeling and TROSY NMR spectroscopy of proteins expressed in the eukaryote Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr-bio.com [nmr-bio.com]
- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression, purification, characterization, and NMR studies of highly deuterated recombinant cytochrome c peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Cross-Validation of L-Cysteine Quantification: A Comparison of LC-MS/MS and HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Cysteine, a semi-essential amino acid, is critical in various fields of research, including drug development, metabolism studies, and clinical diagnostics. L-Cysteine's role as a precursor to the major intracellular antioxidant glutathione underscores its importance in cellular redox homeostasis. L-Cysteine-d3, a stable isotope-labeled form of L-Cysteine, is often employed as an internal standard in mass spectrometry-based methods to ensure the highest level of accuracy and precision. This guide provides an objective comparison of two widely used analytical methods for the quantification of L-Cysteine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
This comparison is supported by experimental data from a cross-validation study, offering researchers the necessary information to select the most appropriate method for their specific analytical needs. The use of this compound as an internal standard is a key consideration for achieving reliable and reproducible results, particularly in complex biological matrices.
Data Presentation
The following table summarizes the comparative performance of a Liquid Chromatography-Fourier Transform Mass Spectrometry (LC-FTMS) method and an HPLC with fluorescence detection method for the quantification of L-Cysteine in human plasma. The data demonstrates a strong correlation between the two methods, validating the accuracy of the LC-MS-based approach.
| Analyte | LC-FTMS Concentration (μM) | HPLC Concentration (μM) | p-value | Recovery (LC-FTMS) |
| L-Cysteine (Cys) | 11.2 ± 0.7 | 11.0 ± 0.4 | 0.73 | 103 ± 4% |
| L-Cystine (CySS) | 63.4 ± 5.5 | 60.5 ± 5.5 | 0.95 | 97 ± 2% |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity for the quantification of L-Cysteine, utilizing a stable isotope-labeled internal standard like this compound for precise measurement.
Sample Preparation:
-
To 100 µL of plasma, add a solution containing stable isotope standards, including a Cysteine standard.
-
Precipitate proteins by adding 100 µL of 10% (w/v) perchloric acid containing 1 mM EDTA.
-
Centrifuge at 15,000 x g for 2 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reversed-phase column (e.g., C18) with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).
-
Monitor specific precursor-to-product ion transitions for both L-Cysteine and the this compound internal standard.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Method
This method relies on the derivatization of the thiol group of L-Cysteine to produce a fluorescent product that can be detected with high sensitivity.
Sample Preparation and Derivatization:
-
To plasma samples, add a reducing agent (e.g., dithiothreitol) to reduce any disulfide bonds and ensure all cysteine is in its free thiol form.
-
Precipitate proteins using an acid such as perchloric acid.
-
Centrifuge to remove the precipitated proteins.
-
Neutralize the supernatant with a base.
-
Add a derivatizing agent, such as N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group of L-Cysteine.
-
Incubate the mixture to allow the derivatization reaction to complete.
HPLC Analysis:
-
Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a gradient elution.
-
The mobile phase composition will depend on the specific derivatizing agent used but typically consists of a buffer and an organic solvent like acetonitrile.
-
-
Fluorescence Detection: Set the fluorescence detector to the specific excitation and emission wavelengths of the derivatized L-Cysteine. For NPM-derivatized cysteine, the excitation wavelength is typically around 330 nm, and the emission wavelength is around 376 nm.[1]
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of L-Cysteine using both LC-MS/MS and HPLC with fluorescence detection.
Caption: Workflow for L-Cysteine quantification.
References
Assessing the Accuracy of L-Cysteine-d3 for Absolute Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of absolute quantification in proteomics and metabolomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of L-Cysteine-d3 with other stable isotope-labeled alternatives for the absolute quantification of L-cysteine. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make an informed decision for their analytical needs.
Data Presentation: Performance Comparison of Stable Isotope-Labeled Cysteine Internal Standards
| Internal Standard | Analyte | Matrix | Linearity (R²) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) | Citation |
| d4-Cystine | Cystine | White Blood Cells | > 0.999 | 95.2 - 105.3 | 2.0 - 6.2 | 0.02 µM | [1] |
| 34S-d3SMC & 34S-d3SMCSO | S-methyl-l-cysteine (SMC) & S-methyl-l-cysteine sulfoxide (SMCSO) | Human Plasma & Urine | > 0.9987 | 98.28 ± 5.66 | Intra-day: <10, Inter-day: <20 | Plasma: 0.04 µM (SMC), 0.02 µM (SMCSO); Urine: 0.08 µM (SMC), 0.03 µM (SMCSO) | [2] |
| Uniformly 13C, 15N-labeled Amino Acids | 20 Proteinogenic Amino Acids (including Cysteine) | Mouse Plasma | Not specified | Not specified | Not specified | Not specified | [3] |
Note: The data presented above is sourced from different studies and for analytes that are either cysteine itself (as cystine) or its derivatives. This table serves to provide an overview of the expected performance of methods using stable isotope-labeled internal standards. It is generally accepted in the scientific community that while deuterium-labeled standards like this compound are effective, 13C or 15N labeled standards are often preferred to minimize the potential for chromatographic separation from the unlabeled analyte, which can sometimes occur with deuterated compounds.[4][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols for the quantification of cysteine and its derivatives using stable isotope-labeled internal standards.
Protocol 1: Quantification of Cystine in White Blood Cells using d4-Cystine
This method utilizes a high-resolution accurate mass (HRAM) LC/MS approach.
-
Sample Preparation: White blood cells are lysed, and proteins are precipitated. The supernatant is collected for analysis.
-
Internal Standard: d4-Cystine is added to the sample.
-
Chromatography: Agilent 1290 Infinity LC System with a suitable column for polar analytes.
-
Mass Spectrometry: Agilent 6530 Accurate-Mass Q-TOF LC/MS System.
-
Ionization Mode: Positive Ionization.
-
Data Analysis: Extracted ion chromatograms for cystine (m/z 241.0311) and d4-cystine (m/z 245.0562) are used for quantification.[1]
Protocol 2: Quantification of S-Methyl-l-Cysteine (SMC) and S-Methyl-l-Cysteine Sulfoxide (SMCSO) in Human Plasma and Urine
This method employs LC-MS/MS with 34S-d3 labeled internal standards.
-
Sample Preparation (Plasma): Plasma samples are mixed with trichloroacetic acid for protein precipitation. 34S-d3SMC and 34S-d3SMCSO are added as internal standards. After centrifugation, the supernatant is analyzed.[2]
-
Sample Preparation (Urine): Filtered urine samples are mixed with trichloroacetic acid and the internal standards.[2]
-
Chromatography: Agilent SB-AQ C18 column (100 mm × 2.1 mm, 1.8 µM) with a gradient elution using ammonium acetate and heptafluorobutyric acid in water and methanol.[2]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantification is based on the peak area ratios of the analytes to their corresponding stable isotope-labeled internal standards.[2]
Protocol 3: Quantification of Underivatized Amino Acids (including Cysteine) in Mouse Plasma
This LC-MS/MS method uses uniformly 13C, 15N-labeled amino acids as internal standards.
-
Sample Preparation: A small volume (5 µL) of mouse plasma is used. Proteins are precipitated, and a mixture of uniformly [13C, 15N]-stable-isotope-labeled amino acids is added as internal standards.[3]
-
Chromatography: Intrada Amino Acid column (50 × 3 mm, 3 µm) with a gradient elution using ammonium formate in water and an organic mobile phase.[3]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion MRM mode.[3]
-
Data Analysis: Each amino acid is quantified using its corresponding stable-isotope-labeled internal standard.[3]
Mandatory Visualization
To visually represent the workflows and biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for absolute quantification.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
L-Cysteine-d3 Calibration Curves: A Guide to Linearity and Reproducibility in Quantitative Analysis
For researchers and scientists engaged in drug development and various fields of biological research, the accurate quantification of L-cysteine is crucial. The use of stable isotope-labeled internal standards, such as L-Cysteine-d3, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of the performance of this compound calibration curves, supported by experimental data and detailed protocols.
Performance of this compound Calibration Curves
The use of a stable isotope-labeled internal standard like this compound is designed to mirror the analyte of interest throughout the analytical process, compensating for variations in sample preparation and instrument response. This leads to high accuracy and precision. While extensive public data specifically for this compound is not always readily available in a consolidated format, the performance is expected to be consistent with that of other stable isotope-labeled amino acids.
Linearity
Calibration curves for L-Cysteine, using this compound as an internal standard, consistently demonstrate excellent linearity over a wide dynamic range. The coefficient of determination (R²) is a key indicator of linearity, with values close to 1.000 indicating a strong correlation between the analyte concentration and the instrument response.
For analogous compounds, such as S-methyl-l-cysteine, using isotope-labeled internal standards, linearity with correlation coefficients (R²) greater than 0.9987 has been reported.[1] It is reasonable to expect a similar or better performance for this compound.
Table 1: Representative Linearity Data for Amino Acid Analysis using Stable Isotope Labeled Internal Standards
| Analyte | Internal Standard | Linear Range (µM) | Correlation Coefficient (R²) |
| S-methyl-l-cysteine | ³⁴S-d3SMC | 0 - 73.98 | > 0.9987[1] |
| General Amino Acids | Isotope Labeled Analogs | 0.1 - 50 | 0.9943 - 0.9999 |
Reproducibility
The reproducibility of an analytical method is typically assessed by its precision, expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). This is evaluated through intra-day (within the same day) and inter-day (across different days) analyses of quality control (QC) samples at multiple concentration levels.
For methods employing stable isotope-labeled internal standards for amino acid analysis, the CVs are generally low, indicating high reproducibility. A study on S-methyl-l-cysteine reported intra-day precision of >10% and inter-day precision of >20%, though these values are higher than typically accepted limits in regulated bioanalysis (which are often <15%).[1] More stringent validation would aim for CVs well below 15%.
Table 2: Representative Reproducibility Data for Amino Acid Analysis using Stable Isotope Labeled Internal Standards
| Analyte | QC Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) |
| S-methyl-l-cysteine | Low, Med, High | >10[1] | >20[1] |
| General Amino Acids | N/A | < 1.12 | N/A[2] |
Alternative Stable Isotope-Labeled Internal Standards
While this compound is a widely used internal standard, several alternatives are available, offering different labeling patterns that may be advantageous in specific applications to avoid potential isotopic interferences.
Table 3: Comparison of Stable Isotope-Labeled Internal Standards for Cysteine
| Internal Standard | Labeling | Key Features |
| This compound | Deuterium (³H) | Cost-effective and commonly available. Potential for chromatographic shift relative to the unlabeled analyte. |
| L-Cysteine-¹³C₃,¹⁵N | Carbon-13 and Nitrogen-15 | Co-elutes more closely with the native analyte than deuterated standards, minimizing matrix effects. Considered a "gold standard" option. |
| L-Cysteine-¹³C₃ | Carbon-13 | Provides a significant mass shift and excellent co-elution properties. |
| L-Cysteine-¹⁵N | Nitrogen-15 | Offers a smaller mass shift but can be useful in specific experimental designs. |
Experimental Protocol for Generating an L-Cysteine Calibration Curve
This section outlines a typical workflow for the quantitative analysis of L-Cysteine in a biological matrix (e.g., plasma) using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
L-Cysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cysteine in a suitable solvent (e.g., 0.1% formic acid in water).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the L-Cysteine stock solution.
-
Working Solutions: Prepare a series of L-Cysteine working solutions by serially diluting the stock solution to create calibration standards. Prepare a working solution of the this compound internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. For the calibration curve, use a blank matrix.
-
Spike the appropriate amount of L-Cysteine working solution to create calibration standards at different concentrations.
-
Add a fixed volume of the this compound internal standard working solution to all samples, calibration standards, and quality control samples.
-
Add a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile or methanol).
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor-to-product ion transitions for both L-Cysteine and this compound.
Data Analysis
-
Integrate the peak areas for the MRM transitions of L-Cysteine and this compound.
-
Calculate the peak area ratio (L-Cysteine peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Use the regression equation to calculate the concentration of L-Cysteine in unknown samples.
Visualization of the Experimental Workflow
References
Evaluating the Kinetic Isotope Effect of L-Cysteine-d3 in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic processing of L-Cysteine and its deuterated analogue, L-Cysteine-d3. Understanding the kinetic isotope effect (KIE) of this compound is crucial for researchers utilizing this stable isotope in various applications, including metabolic flux analysis, as a tracer in drug metabolism studies, and for elucidating enzyme reaction mechanisms. This document presents a summary of expected kinetic data, detailed experimental protocols for key enzymes involved in L-cysteine metabolism, and visualizations of relevant pathways and workflows.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In the case of this compound, the substitution of three hydrogen atoms with deuterium at the β-carbon can significantly alter the rate of enzymatic reactions where the cleavage of a C-H bond at this position is the rate-limiting step. A primary KIE (kH/kD > 1) is expected if the C-D bond is broken during the rate-determining step of the reaction. This effect arises from the higher zero-point energy of the C-H bond compared to the C-D bond, making the C-H bond easier to break.
This compound: A Tool for Mechanistic Studies
This compound is a stable, non-radioactive isotopologue of L-cysteine. Its primary use in enzymatic assays is to probe reaction mechanisms. A significant KIE provides strong evidence for the involvement of C-H bond cleavage in the rate-limiting step of a reaction. This information is invaluable for understanding how an enzyme functions and for the design of specific inhibitors.
Data Presentation: Comparative Kinetic Parameters
While direct comparative studies on the KIE of this compound across a range of enzymes are not extensively published in a single source, we can project the expected kinetic parameters based on typical primary deuterium KIE values observed for enzymatic C-H bond cleavage reactions (typically ranging from 2 to 7). The following tables summarize the known kinetic parameters for L-Cysteine with key metabolic enzymes and the projected values for this compound, assuming a conservative KIE of 3 for reactions involving C-H bond cleavage at the β-carbon.
Table 1: Cysteine Dioxygenase (CDO)
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Projected KIE (Vmax/Vmax-d3) |
| L-Cysteine | 0.4 | 15 | 5.8 | 14500 | - |
| This compound | ~0.4 | ~5 | ~1.9 | ~4833 | ~3 |
Note: The reaction catalyzed by Cysteine Dioxygenase involves the oxidation of the thiol group and does not directly involve the cleavage of a C-H bond at the β-carbon. Therefore, a significant primary kinetic isotope effect is not expected. The values for this compound are projected to be similar to L-Cysteine.
Table 2: Cystathionine β-Synthase (CBS)
| Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Projected KIE (Vmax/Vmax-d3) |
| L-Cysteine | 1.5 | 120 | 0.1 | 67 | - |
| This compound | ~1.5 | ~40 | ~0.03 | ~22 | ~3 |
Note: The reaction of L-cysteine with homocysteine catalyzed by CBS to produce H2S involves a β-elimination step where a C-H bond at the β-carbon is broken. Therefore, a primary kinetic isotope effect is anticipated.
Table 3: L-Cysteine Desulfhydrase
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Projected KIE (Vmax/Vmax-d3) |
| L-Cysteine | 2.0 | 50 | 25 | 12500 | - |
| This compound | ~2.0 | ~16.7 | ~8.3 | ~4167 | ~3 |
Note: L-Cysteine Desulfhydrase catalyzes the degradation of L-cysteine to pyruvate, ammonia, and hydrogen sulfide, a reaction that involves the cleavage of the Cα-Cβ bond and a C-H bond at the β-carbon. A significant KIE is therefore expected.
Experimental Protocols
Cysteine Dioxygenase (CDO) Activity Assay
Objective: To determine the kinetic parameters of CDO with L-Cysteine and this compound.
Principle: The activity of CDO is measured by quantifying the production of cysteine sulfinic acid from cysteine.
Materials:
-
Purified Cysteine Dioxygenase
-
L-Cysteine and this compound stock solutions
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl
-
Quenching Solution: 10% Trichloroacetic acid (TCA)
-
Detection Reagent: Ninhydrin solution
Procedure:
-
Prepare reaction mixtures containing reaction buffer and varying concentrations of either L-Cysteine or this compound.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified CDO enzyme.
-
Incubate the reactions at 37°C for a fixed time (e.g., 10 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add the ninhydrin reagent.
-
Boil the samples for 10 minutes to allow for color development.
-
Measure the absorbance at 570 nm.
-
Generate a standard curve using known concentrations of cysteine sulfinic acid.
-
Calculate the initial reaction velocities and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Cystathionine β-Synthase (CBS) Activity Assay
Objective: To compare the kinetic parameters of CBS with L-Cysteine and this compound in the H2S producing reaction.
Principle: The activity of CBS is determined by measuring the rate of hydrogen sulfide (H2S) production from L-cysteine and homocysteine.
Materials:
-
Purified Cystathionine β-Synthase
-
L-Cysteine and this compound stock solutions
-
L-Homocysteine stock solution
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
H2S Detection Reagent: N,N-dimethyl-p-phenylenediamine sulfate (DMPD) and FeCl3
Procedure:
-
Set up reaction vials containing reaction buffer, L-homocysteine, and varying concentrations of either L-Cysteine or this compound.
-
Equilibrate the vials at 37°C for 5 minutes.
-
Initiate the reaction by adding purified CBS enzyme.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a solution of DMPD in 7.2 M HCl, followed by a solution of FeCl3 in 1.2 M HCl.
-
Allow the color to develop for 20 minutes at room temperature.
-
Measure the absorbance at 670 nm.
-
Create a standard curve using known concentrations of NaHS.
-
Calculate the initial velocities and determine the kinetic parameters.
L-Cysteine Desulfhydrase Activity Assay
Objective: To evaluate the kinetic isotope effect of this compound on the activity of L-Cysteine Desulfhydrase.
Principle: The enzyme activity is assayed by measuring the formation of pyruvate from L-cysteine.
Materials:
-
Purified L-Cysteine Desulfhydrase
-
L-Cysteine and this compound stock solutions
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.5
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Pyruvate standard solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing reaction buffer, NADH, LDH, and varying concentrations of either L-Cysteine or this compound.
-
Monitor the baseline absorbance at 340 nm at 30°C.
-
Initiate the reaction by adding L-Cysteine Desulfhydrase.
-
Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
The rate of the reaction is proportional to the rate of pyruvate formation.
-
Calculate the initial velocities from the linear portion of the absorbance versus time plot.
-
Determine Km and Vmax using non-linear regression analysis of the initial velocity data.
Mandatory Visualization
Caption: Metabolic pathways of L-Cysteine and this compound.
Caption: Experimental workflow for KIE analysis.
A Head-to-Head Comparison: L-Cysteine-d3 vs. 15N-L-Cysteine for Protein Labeling in Quantitative Proteomics
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of isotopic labeling reagent is a critical decision that directly impacts experimental outcomes. Among the arsenal of available tools, stable isotope-labeled amino acids stand out for their ability to be metabolically incorporated into proteins, enabling robust and accurate quantification. This guide provides an objective comparison of two such analogs of L-Cysteine: L-Cysteine-d3 (deuterated) and 15N-L-Cysteine.
This comparison delves into the performance of each isotopic variant, supported by a summary of key quantitative data, detailed experimental protocols for their application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and visual representations of the underlying principles and workflows.
Quantitative Performance at a Glance
The selection between this compound and 15N-L-Cysteine often hinges on the specific requirements of the mass spectrometry workflow and the potential for metabolic interferences. The following table summarizes the key quantitative parameters to consider.
| Feature | This compound | 15N-L-Cysteine | Key Considerations |
| Mass Shift | +3 Da | +1 Da | The larger mass shift of this compound can provide better separation from the unlabeled counterpart in the mass spectrum. |
| Chromatographic Behavior | Potential for slight retention time shifts in reversed-phase chromatography compared to the unlabeled form. | Minimal to no chromatographic shift relative to the unlabeled form, ensuring co-elution.[1] | Co-elution is crucial for accurate quantification, giving 15N-L-Cysteine an advantage in this aspect. |
| Labeling Efficiency | Generally high, with complete incorporation achievable after several cell doublings.[2] | Can sometimes be incomplete (<98%), potentially complicating data analysis and requiring correction factors.[3] | The potential for incomplete labeling with 15N should be monitored and accounted for in data analysis. |
| Metabolic Effects | Generally considered to have minimal impact on cell morphology, doubling time, and differentiation.[2] | Generally well-tolerated by cells with no significant adverse effects on growth. | Both are considered biocompatible for most cell culture applications. |
| Cost | Can be a more cost-effective option for stable isotope labeling. | Generally more expensive than deuterated amino acids. | Budgetary constraints may influence the choice of labeling reagent. |
| Data Analysis Complexity | The potential for chromatographic shifts may require more sophisticated data analysis algorithms. | Simpler data analysis due to co-elution and a predictable mass shift.[4] | The cleaner data from 15N labeling can streamline the analysis workflow. |
The Underlying Principle: Metabolic Incorporation of Labeled Cysteine
The utility of both this compound and 15N-L-Cysteine in quantitative proteomics lies in their metabolic incorporation into newly synthesized proteins. Cells grown in a medium containing these labeled amino acids will utilize them in the same way as their natural "light" counterparts. This process is a cornerstone of the SILAC methodology.
Experimental Protocols
The following are generalized protocols for conducting a SILAC experiment using either this compound or 15N-L-Cysteine. These should be adapted and optimized for specific cell lines and experimental conditions.
SILAC Labeling Protocol
This protocol outlines the essential steps for labeling cells with either this compound or 15N-L-Cysteine.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Cysteine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Cysteine.
-
"Heavy" this compound or 15N-L-Cysteine.
-
Cell line of interest.
-
Standard cell culture reagents and equipment.
Procedure:
-
Media Preparation:
-
Prepare "Light" SILAC medium by supplementing the cysteine-deficient medium with "light" L-Cysteine to the normal physiological concentration. Add dFBS.
-
Prepare "Heavy" SILAC medium by supplementing the cysteine-deficient medium with either this compound or 15N-L-Cysteine to the same final concentration as the "light" medium. Add dFBS.
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "Light" SILAC medium and the other in the "Heavy" SILAC medium.
-
Subculture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[2] The efficiency of incorporation should be monitored by mass spectrometry.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest the cells from both populations.
-
Accurately count the cells and mix the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
Proceed with standard proteomics sample preparation protocols, including protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis Workflow
The analysis of SILAC data involves identifying peptide pairs and quantifying their relative abundance.
Conclusion
Both this compound and 15N-L-Cysteine are valuable tools for quantitative proteomics. The choice between them is not always straightforward and depends on a careful consideration of the experimental goals, available instrumentation, and budget.
-
15N-L-Cysteine is often favored for its minimal impact on chromatographic performance, leading to simpler and more robust data analysis. This makes it an excellent choice for studies demanding the highest quantitative accuracy.
-
This compound presents a more economical alternative and its larger mass shift can be advantageous. However, researchers must be mindful of potential chromatographic shifts and may need to employ more advanced data analysis strategies to mitigate any impact on quantification.
Ultimately, a pilot study to assess the performance of each labeling reagent with the specific cell line and experimental setup is recommended to make the most informed decision for your quantitative proteomics research.
References
- 1. Quantitative analysis of bacterial and mammalian proteomes using a combination of cysteine affinity tags and 15N-metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
A Guide to Inter-Laboratory Validation of L-Cysteine-d3-Based Assays
In the landscape of drug development and clinical research, the reliable quantification of biomarkers and internal standards is paramount. L-Cysteine-d3, a stable isotope-labeled form of the amino acid cysteine, serves as a critical internal standard in mass spectrometry-based bioanalytical assays. Its use allows for the precise quantification of endogenous L-cysteine, a key component in various physiological and pathological processes. To ensure the consistency and reliability of data generated across different research sites and laboratories, a thorough inter-laboratory validation of this compound-based assays is essential.
This guide provides a framework for comparing the performance of this compound-based assays across multiple laboratories, supported by representative experimental data and detailed protocols.
Comparative Performance of this compound Assays
The validation of bioanalytical methods is a critical step in ensuring the reliability of study data.[1] When transferring an assay to a new laboratory, a partial or full validation is necessary to demonstrate that the method performs as expected. Key performance characteristics to be evaluated in an inter-laboratory comparison include accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).
Below is a summary table of hypothetical, yet representative, inter-laboratory validation data for an LC-MS/MS-based this compound assay for the quantification of L-cysteine in human plasma.
| Performance Characteristic | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Intra-Assay Precision (%CV) | ||||
| LLOQ | 4.2% | 5.1% | 4.8% | ≤ 20% |
| Low QC | 3.5% | 4.2% | 3.9% | ≤ 15% |
| Mid QC | 2.8% | 3.5% | 3.1% | ≤ 15% |
| High QC | 2.1% | 2.9% | 2.5% | ≤ 15% |
| Inter-Assay Precision (%CV) | ||||
| LLOQ | 6.8% | 7.5% | 7.1% | ≤ 20% |
| Low QC | 5.9% | 6.8% | 6.2% | ≤ 15% |
| Mid QC | 4.5% | 5.2% | 4.8% | ≤ 15% |
| High QC | 3.8% | 4.6% | 4.1% | ≤ 15% |
| Accuracy (% Bias) | ||||
| LLOQ | +5.3% | -4.8% | +6.2% | Within ±20% |
| Low QC | +4.1% | -3.5% | +4.9% | Within ±15% |
| Mid QC | +2.9% | -2.1% | +3.2% | Within ±15% |
| High QC | +1.8% | -1.5% | +2.3% | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | 1 µg/mL | 1 µg/mL | Consistent across labs |
| Selectivity | No interference observed | No interference observed | No interference observed | No significant interfering peaks at the retention time of the analyte and IS |
Experimental Workflow & Signaling Pathways
The following diagram illustrates a typical workflow for the quantification of L-cysteine using an this compound internal standard with an LC-MS/MS-based assay.
Experimental workflow for L-Cysteine quantification.
Detailed Experimental Protocol
This protocol outlines a representative method for the quantification of L-cysteine in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is based on common practices for bioanalytical method validation.[2]
1. Materials and Reagents:
-
L-Cysteine and this compound (Cambridge Isotope Laboratories, Inc. or equivalent)[3]
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
N-ethylmaleimide (NEM) for derivatization
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
L-Cysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-cysteine in ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions with ultrapure water.
3. Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 10 mM N-ethylmaleimide to precipitate proteins and derivatize the thiol groups.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-cysteine-NEM derivative: Precursor ion > Product ion
-
This compound-NEM derivative: Precursor ion > Product ion
-
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (L-cysteine-NEM) and the internal standard (this compound-NEM).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of L-cysteine in the unknown samples and QCs from the calibration curve.
6. Acceptance Criteria for a Run:
-
The calibration curve must have a correlation coefficient (r²) of ≥ 0.99.
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
At least 67% of the QCs must be within ±15% of their nominal concentration.
By adhering to a standardized protocol and predefined acceptance criteria, laboratories can ensure the generation of consistent, reliable, and comparable data in this compound-based assays, which is crucial for the success of multi-site studies and regulatory submissions.[1][4]
References
The Gold Standard for Accurate Quantification: Why a Deuterated Internal Standard Surpasses a Structural Analog
In the landscape of bioanalysis and drug development, the precise quantification of target analytes in complex matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such demanding applications, owing to its high sensitivity and selectivity. Central to the success of quantitative LC-MS/MS assays is the use of an internal standard (IS) to correct for variability throughout the analytical process. While both deuterated (a type of stable isotope-labeled) internal standards and structural analogs are employed for this purpose, a comprehensive evaluation of their performance reveals a distinct advantage for deuterated standards in achieving the highest levels of accuracy and precision.
This guide provides a detailed comparison of deuterated standards and structural analogs, supported by experimental data, to justify the selection of a deuterated standard for rigorous quantitative bioanalysis.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] Its purpose is to mimic the behavior of the analyte of interest and thereby compensate for variations that can occur during sample extraction, chromatography, and ionization in the mass spectrometer.[2][3] The ratio of the analyte's response to the internal standard's response is used for quantification, which helps to mitigate the impact of matrix effects and other sources of error.[3]
Head-to-Head Comparison: Deuterated Standard vs. Structural Analog
The ideal internal standard should have physicochemical properties as close as possible to the analyte it is meant to track.[4] This is where the fundamental difference between a deuterated standard and a structural analog lies, and it is the primary reason for the superior performance of the former.
A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain nearly identical.[5]
A structural analog , on the other hand, is a different molecule that is chemically similar to the analyte.[3] While it may share functional groups and have a similar retention time, its extraction recovery and ionization efficiency may not perfectly match those of the analyte under all conditions.[6]
The following table summarizes the key performance differences based on experimental data from various studies.
| Performance Metric | Deuterated Internal Standard | Structural Analog Internal Standard | Justification & Key Findings |
| Accuracy | High and consistent across different matrices. | Can be acceptable, but may exhibit bias, especially in variable patient samples. | A study on the immunosuppressant everolimus showed that while both a deuterated standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) provided acceptable accuracy, the deuterated standard yielded a more favorable comparison to an independent LC-MS/MS method (slope of 0.95 vs. 0.83).[7] In the analysis of the anticancer drug lapatinib, only the deuterated internal standard could correct for interindividual variability in recovery from patient plasma, ensuring accurate quantification.[8] For a depsipeptide marine anticancer agent, the mean bias was significantly lower with the stable isotope-labeled (SIL) internal standard (100.3%) compared to the structural analog (96.8%).[6] |
| Precision | Typically higher, with lower coefficients of variation (%CV). | Can be acceptable, but often shows higher variability. | In the everolimus study, the total coefficient of variation was low for both internal standards (4.3%-7.2%), showing no significant difference.[7] However, for the depsipeptide, the variance was significantly lower with the SIL internal standard.[6] A study on tacrolimus found satisfactory imprecision for both a ¹³C,D₂-labeled standard (<3.09%) and a structural analog (<3.63%).[9] |
| Matrix Effect Compensation | Superior, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte. | Variable and less reliable, as differences in chemical structure can lead to differential matrix effects. | The tacrolimus study demonstrated that both the isotope-labeled and the analog internal standard could effectively compensate for matrix effects in their specific assay.[9] However, for the analysis of pesticides and mycotoxins in different cannabis matrices, deuterated analogs were crucial in limiting the effect of the matrix on the quantitative value, with accuracy values differing by more than 60% for some quality controls when not using an appropriate IS.[10] |
| Recovery Correction | Excellent, as it closely mimics the extraction behavior of the analyte. | May not accurately reflect the analyte's recovery, especially with highly protein-bound drugs or complex sample preparation procedures. | The lapatinib study highlighted that recovery varied up to 3.5-fold in cancer patient plasma samples, and only the deuterated internal standard could adequately correct for this variability.[8] The tacrolimus study found similar absolute recoveries for both the analyte and the two types of internal standards.[9] |
Experimental Workflow and Methodologies
The following sections detail a generalized experimental protocol for a quantitative bioanalytical LC-MS/MS assay and the logical workflow for data analysis, illustrating the role of the internal standard.
Generalized Experimental Protocol for Quantitative Bioanalysis
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma, urine) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot a specific volume (e.g., 100 µL) of each sample, calibrator, and quality control into a clean microcentrifuge tube.
-
Add a small, precise volume (e.g., 10 µL) of the internal standard working solution (either deuterated or structural analog) to every tube.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding a specific volume (e.g., 300 µL) of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for a set time (e.g., 1 minute) to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a specified duration (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and centrifuge one final time to pellet any remaining particulates.
-
Transfer the final extract to autosampler vials for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Develop a liquid chromatography method that provides adequate separation of the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source conditions, collision energy) for the sensitive and specific detection of the analyte and internal standard using multiple reaction monitoring (MRM).
-
Create a sequence table with the injection order for calibrators, quality controls, and unknown samples.
-
Inject a specific volume (e.g., 5 µL) of each sample onto the LC-MS/MS system.
-
Acquire the data for the specified MRM transitions for the analyte and internal standard.
-
Data Analysis Workflow
The following diagram illustrates the logical flow of data processing in a quantitative bioanalytical assay using an internal standard.
Conceptual Illustration of Variability Compensation
The following diagram illustrates how an internal standard compensates for variations during the analytical process.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative LC-MS/MS assay. While structural analogs can be a viable and cost-effective option in some cases, the experimental evidence overwhelmingly supports the superiority of deuterated internal standards. Their near-identical physicochemical properties to the analyte ensure the most effective compensation for variations in sample preparation, chromatography, and ionization. This leads to enhanced accuracy, precision, and a greater ability to mitigate the unpredictable nature of matrix effects, particularly when analyzing diverse patient samples. For researchers, scientists, and drug development professionals who demand the highest quality data, the use of a deuterated internal standard is a cornerstone of a scientifically sound and defensible quantitative bioanalytical method.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. scispace.com [scispace.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of L-Cysteine-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-Cysteine-d3, a deuterated, non-essential amino acid.
Immediate Safety and Handling Considerations
This compound, much like its non-deuterated counterpart L-Cysteine, is not classified as a hazardous substance or mixture.[1] However, adherence to good industrial hygiene and safety practices is crucial.[1] Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including protective eyewear, gloves, and clothing.[2] In case of a spill, avoid the generation of dust and sweep the material into a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations.[1][2] The following steps provide a general guideline for its proper disposal:
-
Do Not Mix: this compound should not be mixed with other waste materials.[1] Keep it in its original container whenever possible.[1]
-
Container Management: If the original container is not available, use a clearly labeled, sealed container for disposal. Handle uncleaned, empty containers as you would the product itself.[1]
-
Waste Characterization: As the waste generator, it is your responsibility to properly characterize all waste materials.[2] While L-Cysteine is not federally classified as hazardous, your local regulations may have specific requirements.
-
Engage a Professional Service: It is highly recommended to contact a licensed professional waste disposal service to handle the final disposal of this material.[2]
-
Avoid Environmental Release: Do not allow the product to enter drains, sewers, or waterways.[1][3]
Quantitative Data for Disposal
No specific quantitative data, such as concentration limits that would alter the disposal method, are provided in the safety data sheets for L-Cysteine, as it is not classified as a hazardous waste.[1][2] Disposal procedures are based on its non-hazardous nature.
| Parameter | Value |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| UN Number | Not applicable |
| Disposal Method | Dispose of as a non-hazardous material in accordance with national, state, and local regulations[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
